1-(Trifluoromethyl)cyclopentanamine hydrochloride
Description
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Properties
IUPAC Name |
1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZVKOHXYZANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746309 | |
| Record name | 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-05-1 | |
| Record name | 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202865-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 1-(Trifluoromethyl)cyclopentanamine hydrochloride (CAS RN: 1202865-05-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for determining key physical characteristics, providing a framework for researchers to generate these values in a laboratory setting.
Core Physical Properties
This compound is a white to off-white solid.[1] It is the hydrochloride salt of the parent amine, a structural feature that typically enhances water solubility and stability, making it more suitable for pharmaceutical and research applications.[2] The fundamental physical and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1202865-05-1 | [3][4] |
| Molecular Formula | C₆H₁₁ClF₃N | [1] |
| Molecular Weight | 189.61 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1][3] |
| Purity | ≥97% (Typical) | [3] |
| Storage Conditions | 2-8°C, sealed storage, away from moisture, under inert atmosphere. | [1][3] |
Logical Relationship of Compound Properties
Caption: Figure 1. Key Identifiers and Characteristics
Experimental Protocols for Determination of Physical Properties
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For amine hydrochloride salts, this can be determined using a capillary melting point apparatus.
Experimental Workflow for Melting Point Determination
Caption: Figure 2. Workflow for Melting Point Determination
Methodology:
-
Sample Preparation: A small amount of the dry this compound is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or a Thiele tube).
-
Approximate Melting Point: A preliminary determination is performed with a rapid heating rate to quickly identify an approximate melting range.
-
Precise Melting Point: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, approximately 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound. It is important to note if decomposition, observed by a change in color (e.g., darkening), occurs before or during melting.[5]
Boiling Point Determination
As an amine hydrochloride salt, this compound is expected to have a high melting point and will likely decompose before boiling. Therefore, determining a boiling point is generally not applicable.
Solubility Determination
The solubility of an amine hydrochloride salt is a key parameter, particularly for drug development, as it influences bioavailability.[2] Solubility can be determined in various solvents, with water being of primary interest.
Experimental Workflow for Aqueous Solubility Determination
Caption: Figure 3. Workflow for Aqueous Solubility Determination
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period (typically 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the solution by filtration (using a syringe filter, for example) or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a similar method.
-
pH Measurement: For amine salts, the pH of the saturated solution should also be measured, as solubility can be pH-dependent.[6]
This technical guide provides the foundational physical data for this compound and outlines the necessary experimental protocols for the elucidation of further quantitative properties. These methodologies are crucial for ensuring data quality and consistency in research and development applications.
References
- 1. (±)-1-(TrifluoroMethyl)cyclopentanaMine hydrochloride | 1202865-05-1 [amp.chemicalbook.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. This compound | 1202865-05-1 [sigmaaldrich.com]
- 4. This compound | CAS 1202865-05-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Trifluoromethyl)cyclopentanamine hydrochloride chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Stereochemistry
1-(Trifluoromethyl)cyclopentanamine hydrochloride is a primary amine featuring a cyclopentyl ring substituted at the 1-position with both a trifluoromethyl group and an amino group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Chemical Structure:
The structure consists of a five-membered carbocyclic ring. At one of the carbon atoms (C1), there is a trifluoromethyl (-CF3) group and an ammonium (-NH3+) group. A chloride ion (Cl-) is present as the counter-ion.
Stereochemistry:
The carbon atom at the 1-position of the cyclopentyl ring is a chiral center, as it is bonded to four different groups: the trifluoromethyl group, the amino group, and two different carbon pathways within the cyclopentane ring. Consequently, this compound can exist as a pair of enantiomers, (R)-1-(Trifluoromethyl)cyclopentanamine hydrochloride and (S)-1-(Trifluoromethyl)cyclopentanamine hydrochloride. The commercially available product is typically a racemic mixture, denoted as (±)-1-(Trifluoromethyl)cyclopentanamine hydrochloride.[1]
The spatial arrangement of the substituents around the chiral center is crucial for its interaction with other chiral molecules, such as biological receptors, which is a critical consideration in drug development.
Molecular Diagram:
Caption: Chemical Structure of this compound
Physicochemical Properties
Detailed quantitative data for this compound is scarce in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Reference |
| CAS Number | 1202865-05-1 | [2] |
| Molecular Formula | C₆H₁₁ClF₃N | [3] |
| Formula Weight | 189.61 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Stereochemistry | Racemic mixture (±) | |
| Storage Temperature | 2-8°C, sealed storage, away from moisture |
Spectroscopic Data
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the scientific literature. General synthetic strategies for the preparation of α-trifluoromethylated amines often involve the addition of a trifluoromethyl group to an imine precursor or the construction of the amine functionality on a trifluoromethyl-containing scaffold. However, a specific and reproducible procedure for this particular molecule has not been published.
General Synthetic Considerations:
The synthesis of primary amines with a trifluoromethyl group on a quaternary carbon center presents a significant synthetic challenge. Potential synthetic routes could involve:
-
From a Ketone Precursor: Nucleophilic trifluoromethylation of a protected cyclopentanone imine, followed by deprotection.
-
Curtius, Hofmann, or Schmidt Rearrangement: Starting from 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, which itself can be challenging to synthesize.
A generalized workflow for a potential synthetic approach is outlined below.
References
- 1. (±)-1-(TrifluoroMethyl)cyclopentanaMine hydrochloride, CasNo.1202865-05-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (±)-1-(TrifluoroMethyl)cyclopentanaMine hydrochloride | 1202865-05-1 [amp.chemicalbook.com]
An In-depth Technical Guide to 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
CAS Number: 1202865-05-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Trifluoromethyl)cyclopentanamine hydrochloride is a synthetic organic compound featuring a cyclopentanamine backbone substituted with a trifluoromethyl group. The presence of the trifluoromethyl moiety is of significant interest in medicinal chemistry due to its potential to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the available chemical, physical, and safety data for this compound. However, it is important to note that detailed experimental protocols for its synthesis, purification, and analysis, as well as specific pharmacological data, are not extensively available in publicly accessible scientific literature. This document aims to consolidate the existing information and provide a foundation for future research and development involving this compound.
Chemical and Physical Properties
This compound is a white to off-white solid. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the compound's physicochemical properties.[1][2] It is expected to have a higher lipophilicity compared to its non-fluorinated analog.[2] The hydrochloride salt form generally enhances water solubility and stability.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1202865-05-1 | [1] |
| Molecular Formula | C₆H₁₁ClF₃N | |
| Molecular Weight | 189.61 g/mol | |
| Appearance | White to off-white powder/solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
| Purity | Typically ≥97% | |
| IUPAC Name | 1-(trifluoromethyl)cyclopentan-1-amine hydrochloride | |
| InChI Key | CFUZVKOHXYZANX-UHFFFAOYSA-N |
Synthesis
One plausible synthetic approach could involve the reaction of cyclopentanone with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), followed by the formation of an imine or a related intermediate, which is then reduced to the primary amine. Subsequent treatment with hydrochloric acid would yield the hydrochloride salt.
Diagram 1: Hypothetical Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Analytical Characterization
Detailed analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not published in detail. However, based on its structure, the following spectral characteristics can be anticipated.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopentyl protons, with splitting patterns influenced by the trifluoromethyl group. A broad singlet for the amine protons. |
| ¹³C NMR | A characteristic quartet for the trifluoromethyl carbon due to C-F coupling. Signals for the cyclopentyl carbons. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aliphatic), and strong C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base [M-HCl]⁺ and fragmentation patterns consistent with the structure. |
Potential Pharmacological Significance
The incorporation of a trifluoromethyl group into small molecules is a well-established strategy in drug discovery to modulate their biological properties.[2] The CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidation, increase binding affinity to target proteins through favorable interactions, and improve membrane permeability due to its lipophilic nature.[4]
Given its structural similarity to other pharmacologically active cyclopentanamine derivatives, this compound could be a valuable building block or lead compound for the development of new therapeutics, particularly for central nervous system (CNS) disorders, where blood-brain barrier penetration is crucial.[5]
Diagram 2: Role of Trifluoromethyl Group in Drug Design
References
- 1. This compound | CAS 1202865-05-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. mdpi.com [mdpi.com]
- 3. (±)-1-(TrifluoroMethyl)cyclopentanaMine hydrochloride, CasNo.1202865-05-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. US11149292B2 - Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-(Trifluoromethyl)cyclopentanamine hydrochloride (CAS: 1202865-05-1). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also outlines the standard experimental protocols for acquiring such data.
Chemical Structure and Predicted Spectroscopic Data
Chemical Structure:
The structure reveals a cyclopentyl ring with a trifluoromethyl group and an amine hydrochloride group attached to the same carbon atom. This arrangement dictates the expected spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₃⁺ | 8.5 - 9.5 | Broad singlet | 3H |
| Cyclopentyl-H (adjacent to C-CF₃) | 2.2 - 2.5 | Multiplet | 4H |
| Cyclopentyl-H (other) | 1.8 - 2.1 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-CF₃ | 65 - 75 |
| -CF₃ | 120 - 130 (quartet, ¹JCF ≈ 280-290 Hz) |
| Cyclopentyl-C (adjacent to C-CF₃) | 35 - 45 |
| Cyclopentyl-C (other) | 20 - 30 |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| -CF₃ | -70 to -80 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 2800 - 3200 | Strong, broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| N-H bend | 1500 - 1600 | Medium |
| C-F stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 154.08 | Protonated free amine |
| [M-CF₃]⁺ | 85.09 | Loss of trifluoromethyl group |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H, ¹³C, ¹⁹F.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 64-128.
-
Relaxation delay: 1-2 seconds.
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.
Caption: Workflow for the synthesis and spectroscopic characterization.
An In-depth Technical Guide on the Mechanism of Action of Trifluoromethylated Cyclopentanamines and Structurally Related Compounds as Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Trifluoromethyl-Containing Compounds
While specific research on trifluoromethylated cyclopentanamines is limited in publicly available literature, a wealth of information exists for structurally related compounds, particularly those targeting Fatty Acid Amide Hydrolase (FAAH). This guide will focus on the well-characterized FAAH inhibitor, PF-04457845 , which features a trifluoromethyl group and a piperidine scaffold, structurally similar to a cyclopentanamine. The principles of its mechanism of action, experimental characterization, and the role of the trifluoromethyl group are highly relevant to understanding the potential of trifluoromethylated cyclopentanamines as enzyme inhibitors.
Introduction to the Target: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[1] Its primary function is the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2).[2] This enhancement of endocannabinoid signaling has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4]
FAAH belongs to the amidase signature family of serine hydrolases and possesses an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[1][5] The catalytic mechanism involves the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate.[6]
The Role of the Trifluoromethyl Group in FAAH Inhibitors
The inclusion of a trifluoromethyl (-CF3) group in drug candidates, such as in PF-04457845, offers several advantages in medicinal chemistry. This highly electronegative group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[4] In the context of FAAH inhibitors, the trifluoromethyl group on the pyridinyl moiety of PF-04457845 contributes to its high potency and selectivity.[7]
Mechanism of Action: Covalent Carbamylation of FAAH
PF-04457845 is a potent, irreversible inhibitor of FAAH.[1] Its mechanism of action involves the covalent modification of the enzyme's active site. The urea functional group in PF-04457845 acts as a carbamylating agent, targeting the catalytic Ser241 residue within the FAAH active site.[1][8] This carbamylation reaction forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[8]
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH by a trifluoromethylated compound like PF-04457845 leads to an accumulation of the endocannabinoid anandamide (AEA). This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), resulting in downstream signaling cascades that produce therapeutic effects such as analgesia and anti-inflammatory responses.
Quantitative Data
The potency and selectivity of FAAH inhibitors are critical for their therapeutic potential. The following tables summarize the quantitative data for PF-04457845.
Table 1: In Vitro Potency of PF-04457845 against FAAH
| Parameter | Human FAAH (hFAAH) | Rat FAAH (rFAAH) | Reference |
| IC50 (nM) | 7.2 | 7.4 | [9] |
| kinact/Ki (M-1s-1) | 40,300 | - | [1] |
Table 2: In Vitro Selectivity Profile of PF-04457845
| Off-Target Enzyme | Inhibition at 10 µM | Inhibition at 100 µM | Reference |
| FAAH2 | Partial | Major | [10] |
| ABHD6 | None | None | [10] |
| ABHD11 | None | None | [10] |
| LIPE | None | None | [10] |
| PNPLA6 | None | None | [10] |
| CES1 | None | None | [10] |
| CES2 | None | None | [10] |
| CES3 | None | None | [10] |
Experimental Protocols
FAAH Inhibition Assay (Fluorometric Method)
This protocol describes a common method for screening FAAH inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (e.g., PF-04457845) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in FAAH Assay Buffer.
-
In a 96-well plate, add the diluted test compound, FAAH enzyme, and FAAH Assay Buffer to a final volume of 190 µL. Include wells for 100% initial activity (enzyme + buffer + solvent) and background (buffer + solvent).
-
Pre-incubate the plate for a specified time (e.g., 60 minutes) at 37°C.
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically for 30 minutes at 37°C with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively.[11]
-
Calculate the initial rate of the reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.[12]
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the selectivity of an inhibitor against a class of enzymes in a complex proteome.
Materials:
-
Human or mouse tissue proteomes (e.g., brain, liver)
-
Test inhibitor (e.g., PF-04457845)
-
Broad-spectrum serine hydrolase probe (e.g., FP-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare tissue proteomes by homogenization and centrifugation.
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor or vehicle control for 30 minutes at 37°C.
-
Add the FP-rhodamine probe to each sample and incubate for another 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Inhibition is observed as a decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the vehicle control.[13]
In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
This protocol assesses the analgesic efficacy of a FAAH inhibitor in a rodent model of inflammatory pain.
Materials:
-
Rats or mice
-
Complete Freund's Adjuvant (CFA)
-
Test compound (e.g., PF-04457845) formulated for oral administration
-
Vehicle control
-
Mechanical allodynia testing apparatus (e.g., von Frey filaments)
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of the hind paw of the animals.
-
Allow several days for the inflammation and hyperalgesia to develop.
-
Administer the test compound or vehicle orally at various doses.
-
At specific time points after administration (e.g., 4 hours), assess mechanical allodynia by applying von Frey filaments to the inflamed paw and measuring the paw withdrawal threshold.
-
A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.[14]
Visualizations
Experimental Workflow for FAAH Inhibitor Characterization
Mechanism of Covalent Inhibition of FAAH
Conclusion
The study of trifluoromethyl-containing compounds as FAAH inhibitors, exemplified by PF-04457845, provides a robust framework for understanding the potential mechanism of action of trifluoromethylated cyclopentanamines. The trifluoromethyl group is a key substituent for enhancing potency and selectivity. The primary mechanism of action for this class of inhibitors is the covalent carbamylation of the catalytic serine residue in the FAAH active site, leading to irreversible inhibition. This, in turn, elevates endogenous anandamide levels, offering a promising therapeutic strategy for pain and inflammation. The experimental protocols detailed in this guide provide a comprehensive approach for the characterization of novel FAAH inhibitors, from initial in vitro screening to in vivo efficacy studies. Further research into trifluoromethylated cyclopentanamines as FAAH inhibitors is warranted to explore their therapeutic potential.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. proteopedia.org [proteopedia.org]
- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accurateclinic.com [accurateclinic.com]
- 10. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 1-(Trifluoromethyl)cyclopentanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1-(Trifluoromethyl)cyclopentanamine hydrochloride is limited. This guide synthesizes information on its structural motifs—the trifluoromethyl group and the cyclopentanamine core—to propose potential therapeutic targets and offers insights based on structurally related compounds. The experimental data and protocols provided are derived from studies on analogous molecules and should be considered representative examples.
Introduction
This compound is a synthetic small molecule featuring a cyclopentanamine scaffold and a trifluoromethyl (CF3) group. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The cyclopentane ring provides a three-dimensional scaffold that can orient functional groups for optimal target interaction. Based on the known biological activities of structurally similar compounds, two primary therapeutic areas of interest for this molecule are oncology and neuroscience.
Potential Therapeutic Areas and Targets
Oncology
The presence of the trifluoromethyl group is a common feature in a number of anticancer agents.[1][2][3] This group can enhance the cytotoxic effects of small molecules.
Hypothesized Target: Given the lipophilic nature of the trifluoromethyl group, this compound could potentially target intracellular signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR signaling cascade , which is frequently dysregulated in various cancers, including breast cancer. The trifluoromethyl group may contribute to the molecule's ability to penetrate cell membranes and interact with hydrophobic pockets within key kinases in this pathway.
Supporting Evidence from a Structurally Related Compound: An isoxazole derivative containing a trifluoromethyl group, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, has demonstrated significant anticancer activity against the MCF-7 human breast cancer cell line.[1] The introduction of the trifluoromethyl group increased the potency by nearly eight-fold compared to its non-trifluoromethylated analog.[1]
| Compound | Cell Line | IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated analog) | MCF-7 | 19.72 |
Data extracted from a study on isoxazole-based anticancer agents.[1]
Neuroscience (Antidepressant Activity)
The aminocyclopentane scaffold is present in molecules with activity in the central nervous system (CNS). Furthermore, trifluoromethyl substitution on phenyl rings of methcathinone analogs has been shown to enhance activity at the serotonin transporter (SERT), a key target for antidepressant drugs.[4]
Hypothesized Target: Based on these structural analogies, this compound is hypothesized to act as a monoamine transporter inhibitor , with a potential selectivity for the serotonin transporter (SERT) . Inhibition of SERT leads to increased serotonin levels in the synaptic cleft, which is a primary mechanism of action for many antidepressant medications.
Supporting Evidence from Structurally Related Compounds: Studies on trifluoromethyl-substituted methcathinone analogs have shown that 3- and 4-CF3 substitution on the phenyl ring enhances in vitro uptake inhibition and releasing activity at SERT while decreasing activity at the norepinephrine transporter (NET) and dopamine transporter (DAT).[4] This suggests that the trifluoromethyl group can confer selectivity for SERT.
| Compound | Transporter | IC50 for Uptake Inhibition (nM) |
| 4-CF3-methcathinone | SERT | 130 ± 20 |
| 4-CF3-methcathinone | DAT | 1,200 ± 200 |
| 4-CF3-methcathinone | NET | 2,300 ± 400 |
Data extracted from a pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs.[4]
Experimental Protocols (Based on Analogous Studies)
In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity
This protocol is a representative method for assessing the cytotoxic effects of a compound on a cancer cell line, such as MCF-7.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Forced Swim Test (FST) for Antidepressant Activity in Mice
This protocol is a standard preclinical model to assess antidepressant-like activity.
Objective: To evaluate the effect of a test compound on the immobility time of mice in a forced swim test.
Materials:
-
Male adult mice (e.g., C57BL/6)
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Positive control (e.g., fluoxetine)
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
-
Stopwatch
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer the test compound, vehicle, or positive control to different groups of mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Forced Swim Test:
-
Gently place each mouse individually into the water tank.
-
Record the session for 6 minutes.
-
-
Observation and Scoring:
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, a rational analysis of its structural components suggests promising potential in both oncology and neuroscience. The trifluoromethyl group is known to enhance the biological activity of various compounds, and the cyclopentanamine scaffold provides a favorable framework for drug-target interactions. The hypothesized targets—the PI3K/Akt/mTOR pathway in cancer and the serotonin transporter in the context of depression—are well-validated in their respective fields. The provided experimental protocols, based on studies of structurally related molecules, offer a starting point for the preclinical evaluation of this compound. Further research is warranted to elucidate the precise mechanism of action and therapeutic potential of this compound.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Lipophilicity and Metabolic Stability of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trifluoromethyl)cyclopentanamine hydrochloride is a novel synthetic compound with potential applications in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its physicochemical and pharmacokinetic properties is paramount for successful drug development. This technical guide focuses on two critical parameters: lipophilicity and metabolic stability.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), profoundly influences a compound's absorption, distribution, membrane permeability, and off-target effects. Metabolic stability provides an in vitro measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, which in turn dictates its in vivo half-life and clearance.
The presence of a trifluoromethyl (CF3) group in this compound is anticipated to significantly impact these properties. The CF3 group is a well-established bioisostere for a methyl group and is known to increase lipophilicity and block metabolic oxidation at the site of substitution, thereby enhancing metabolic stability.[1][2]
This guide provides a comprehensive overview of the standard experimental protocols for evaluating the lipophilicity and metabolic stability of compounds such as this compound. While specific experimental data for this compound is not publicly available, this document presents illustrative data and putative metabolic pathways based on its chemical structure and the known effects of its functional groups.
Data Presentation: Illustrative Physicochemical and Metabolic Properties
The following tables present illustrative quantitative data for the lipophilicity and metabolic stability of a compound with the structural features of this compound. These values are intended for comparative and educational purposes.
Table 1: Illustrative Lipophilicity Data
| Parameter | Value (Illustrative) | Method |
| cLogP (calculated) | 2.5 ± 0.5 | Fragment-based calculation |
| LogD at pH 7.4 | 1.8 ± 0.3 | Shake-flask method |
Table 2: Illustrative In Vitro Metabolic Stability Data
| Assay System | Parameter | Value (Illustrative) |
| Human Liver Microsomes | Half-life (t½) | > 60 min |
| Intrinsic Clearance (CLint) | < 5 µL/min/mg protein | |
| Human Hepatocytes | Half-life (t½) | > 120 min |
| Intrinsic Clearance (CLint) | < 10 µL/min/10^6 cells |
Experimental Protocols
Determination of Lipophilicity (LogD) by the Shake-Flask Method
The shake-flask method is the gold standard for determining the distribution coefficient (LogD) of a compound.[3][4]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.[3]
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.
-
-
Partitioning:
-
Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., in a 1:1 volume ratio).
-
The final concentration of the test compound should be in the low micromolar range to ensure solubility in both phases.
-
Securely cap the container and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.[5]
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of LogD:
-
The distribution coefficient (D) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
-
LogD is the base-10 logarithm of the distribution coefficient.
-
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay primarily evaluates phase I metabolism, particularly by cytochrome P450 enzymes.[6][7]
Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).[8]
-
Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO) and dilute it in the buffer to the desired final concentration (typically 1 µM).[8]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[9]
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
In Vitro Metabolic Stability Assessment using Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, encompassing both phase I and phase II metabolic pathways.[11][12]
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend them in a suitable incubation medium (e.g., Williams' Medium E).[13]
-
Determine cell viability and adjust the cell density.
-
-
Incubation:
-
Pre-warm the hepatocyte suspension and a solution of the test compound at 37°C in a CO2 incubator.
-
Initiate the assay by adding the test compound to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[13]
-
Terminate the metabolic activity by adding an equal volume of a cold quenching solution (e.g., methanol) with an internal standard.
-
-
Sample Processing and Analysis:
-
Lyse the cells and centrifuge the samples to remove cell debris.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.[14]
-
Visualizations
Caption: Workflow for LogD Determination.
Caption: Metabolic Stability Assay Workflow.
Caption: Putative Metabolic Pathway.
Conclusion
This technical guide has outlined the standard methodologies for assessing the lipophilicity and metabolic stability of this compound. Based on its chemical structure, it is hypothesized that the compound will exhibit moderate lipophilicity and enhanced metabolic stability due to the presence of the trifluoromethyl group, which is resistant to metabolic oxidation. The provided experimental protocols serve as a robust framework for obtaining empirical data to confirm these hypotheses and to further characterize the pharmacokinetic profile of this and similar compounds in drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
An In-Depth Technical Guide to the Safety and Handling of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(Trifluoromethyl)cyclopentanamine hydrochloride (CAS No. 1202865-05-1), a compound of interest in research and development. Due to the limited availability of exhaustive toxicological data, adherence to stringent safety protocols is imperative. This document summarizes known properties and provides guidance on safe handling, storage, emergency procedures, and personal protection.
Compound Identification and Properties
| Property | Value | Source |
| CAS Registry Number | 1202865-05-1 | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C, sealed storage, away from moisture |
Hazard Identification and Precautionary Measures
The health hazards of this compound have not been fully investigated.[1] Therefore, it should be handled with caution, assuming it may be harmful.
Potential Hazards:
-
May be harmful if ingested or inhaled.[1]
-
May cause irritation to the eyes, skin, and respiratory tract.[1]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[1]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel.
Handling
-
Always use this compound within a chemical fume hood.[1]
-
Ensure adequate ventilation during use.[1]
-
Avoid getting the compound in eyes, on skin, or on clothing.[1]
-
Do not breathe dust or vapor.[1]
-
Limit all chemical exposure.[1]
-
Wash hands thoroughly after handling.
Storage
-
Keep the container tightly closed.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye Protection | Protective safety goggles |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | Protective clothing and chemical-resistant boots |
| Respiratory Protection | Use only in a chemical fume hood. |
Emergency Procedures
First Aid Measures
The following diagram outlines the initial steps to be taken in case of accidental exposure.
Spill Response Protocol
In the event of a spill, a prompt and safe response is crucial. The following workflow should be followed.
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[1]
-
Special Procedures: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.
Conclusion
While this compound is a valuable compound for research and development, its toxicological properties are not yet fully understood. Therefore, a cautious and proactive approach to safety is essential. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment.
References
Methodological & Application
Synthesis of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride from Cyclopentanone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-(Trifluoromethyl)cyclopentanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, cyclopentanone. The protocol detailed below is based on a robust three-step synthetic sequence involving imine formation, nucleophilic trifluoromethylation, and subsequent deprotection followed by salt formation.
Introduction
α-Trifluoromethylated amines are a class of organic compounds that have garnered significant interest in the pharmaceutical industry. The incorporation of a trifluoromethyl (CF₃) group can profoundly influence the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note outlines a reliable and efficient laboratory-scale synthesis of this compound.
Overall Synthetic Scheme
The synthesis proceeds via three main steps:
-
Imine Formation: Condensation of cyclopentanone with benzylamine to form the corresponding N-benzyl imine.
-
Nucleophilic Trifluoromethylation: Addition of the trifluoromethyl group to the imine using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, Me₃SiCF₃).
-
Deprotection and Salt Formation: Removal of the N-benzyl protecting group via catalytic hydrogenation and subsequent formation of the hydrochloride salt.
A visual representation of this synthetic workflow is provided below.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Purity | Supplier |
| Cyclopentanone | ≥99% | Commercially Available |
| Benzylamine | ≥99% | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Commercially Available |
| Trimethyl(trifluoromethyl)silane (Me₃SiCF₃) | --- | Commercially Available |
| Tetrabutylammonium Fluoride (TBAF) | 1 M in THF | Commercially Available |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available |
| Hydrogen (H₂) | High Purity | Gas Cylinder |
| Diethyl Ether | Anhydrous | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Hydrochloric Acid | 2 M in Diethyl Ether | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
Step 1: Synthesis of N-Benzylcyclopentylideneamine (Imine Formation)
This step involves the condensation of cyclopentanone with benzylamine to form the corresponding imine.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq) and anhydrous dichloromethane (DCM, 2 M).
-
Add benzylamine (1.05 eq) to the solution at room temperature.
-
Add anhydrous magnesium sulfate (MgSO₄, 1.5 eq) as a drying agent.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the MgSO₄.
-
Concentrate the filtrate under reduced pressure to yield the crude N-benzylcyclopentylideneamine, which can be used in the next step without further purification.
Step 2: Synthesis of N-Benzyl-1-(trifluoromethyl)cyclopentanamine (Trifluoromethylation)
This procedure utilizes the Ruppert-Prakash reagent for the nucleophilic trifluoromethylation of the imine intermediate.[1][2]
Procedure:
-
Dissolve the crude N-benzylcyclopentylideneamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethyl(trifluoromethyl)silane (Me₃SiCF₃, 1.5 eq) to the solution.
-
Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1 M solution in THF) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary, though some reports suggest direct use in the next step is feasible.[1]
Step 3: Synthesis of this compound (Deprotection and Salt Formation)
The final step involves the removal of the benzyl protecting group by catalytic hydrogenation and the formation of the hydrochloride salt.[1]
Procedure:
-
Dissolve the N-benzyl-1-(trifluoromethyl)cyclopentanamine (1.0 eq) in methanol (0.2 M) in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (Pd/C, 10 wt. %, 5 mol %) to the solution under an inert atmosphere.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2 M, 1.1 eq) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Data Summary
The following table summarizes the expected inputs and outputs for a typical laboratory-scale synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | Cyclopentanone | Benzylamine, MgSO₄ | N-Benzylcyclopentylideneamine | >95% (crude) |
| 2 | N-Benzylcyclopentylideneamine | Me₃SiCF₃, TBAF | N-Benzyl-1-(trifluoromethyl)cyclopentanamine | 80-90% |
| 3 | N-Benzyl-1-(trifluoromethyl)cyclopentanamine | H₂, Pd/C, HCl | This compound | 85-95% |
Concluding Remarks
The protocol described provides a reliable and scalable method for the synthesis of this compound from cyclopentanone. This procedure is amenable to standard laboratory equipment and utilizes commercially available reagents. The final product is a key intermediate for the development of novel pharmaceutical agents, and this detailed guide should facilitate its synthesis in a research and development setting.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines incorporating a trifluoromethyl group are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 1-(Trifluoromethyl)cyclopentanamine, in its chiral forms, represents a valuable building block for the synthesis of novel therapeutics. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 1-(Trifluoromethyl)cyclopentanamine hydrochloride, focusing on a catalytic enantioselective approach.
Overview of Synthetic Strategy
The primary strategy detailed here is the asymmetric transfer hydrogenation of a prochiral N-aryl-1-(trifluoromethyl)cyclopentyl ketimine. This method utilizes a chiral phosphoric acid (CPA) as a catalyst to induce enantioselectivity, with a Hantzsch ester or a related compound serving as the hydrogen source. Subsequent deprotection of the N-aryl group and formation of the hydrochloride salt yields the final product. This approach is attractive due to its operational simplicity, the commercial availability of catalyst precursors, and typically high enantioselectivities.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-1-(trifluoromethyl)cyclopentyl Ketimine (I)
This protocol describes the synthesis of the ketimine substrate from 1-(trifluoromethyl)cyclopentanone.
Materials:
-
1-(Trifluoromethyl)cyclopentanone
-
Aniline (or a substituted aniline)
-
Titanium(IV) isopropoxide
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Molecular sieves, 4 Å
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-(trifluoromethyl)cyclopentanone (1.0 eq), aniline (1.1 eq), and anhydrous toluene.
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove titanium dioxide.
-
Wash the Celite pad with dichloromethane.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-1-(trifluoromethyl)cyclopentyl ketimine.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ketimine (I).
dot
Caption: Experimental workflow for the synthesis of the ketimine intermediate.
Protocol 2: Asymmetric Transfer Hydrogenation of Ketimine (I) to Chiral Amine (II)
This protocol details the core enantioselective step using a chiral phosphoric acid catalyst.
Materials:
-
N-Aryl-1-(trifluoromethyl)cyclopentyl ketimine (I)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP or a derivative)
-
Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene or Dichloromethane, anhydrous
-
Molecular sieves, 4 Å
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the N-aryl-1-(trifluoromethyl)cyclopentyl ketimine (I) (1.0 eq), the chiral phosphoric acid catalyst (0.05-0.1 eq), and Hantzsch ester (1.2 eq).
-
Add anhydrous toluene or dichloromethane via syringe.
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to 60 °C, optimization may be required) for 24-72 hours.
-
Monitor the reaction progress by TLC or HPLC analysis on a chiral stationary phase to determine conversion and enantiomeric excess.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral N-aryl-1-(trifluoromethyl)cyclopentanamine (II).
dot
Caption: Experimental workflow for the asymmetric transfer hydrogenation.
Protocol 3: Deprotection and Hydrochloride Salt Formation (III)
This protocol outlines the final steps to obtain the target compound.
Materials:
-
Chiral N-Aryl-1-(trifluoromethyl)cyclopentanamine (II)
-
Ammonium cerium(IV) nitrate (CAN) (for N-anisyl deprotection) or other appropriate deprotection reagents.
-
Acetonitrile/Water
-
Diethyl ether
-
Hydrochloric acid (ethereal solution or gas)
Procedure:
-
Deprotection: Dissolve the chiral N-aryl amine (II) in a mixture of acetonitrile and water. Cool the solution in an ice bath.
-
Add ammonium cerium(IV) nitrate (CAN) (2.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours.
-
Quench the reaction with aqueous sodium bisulfite solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude primary amine can be purified by chromatography if necessary.
-
Salt Formation: Dissolve the purified chiral 1-(trifluoromethyl)cyclopentanamine in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the chiral this compound (III).[2][3][4][5]
dot
Caption: Workflow for deprotection and hydrochloride salt formation.
Data Presentation
The following tables summarize typical quantitative data expected from the described synthetic protocols. The exact values will depend on the specific substrates, catalyst, and reaction conditions used.
Table 1: Asymmetric Transfer Hydrogenation of N-Aryl-1-(trifluoromethyl)cyclopentyl Ketimine
| Entry | Chiral Phosphoric Acid Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | (R)-TRIP | Toluene | 40 | 48 | >95 | 85 | 92 |
| 2 | (S)-TRIP | Toluene | 40 | 48 | >95 | 83 | 91 (S) |
| 3 | (R)-STRIP | DCM | RT | 72 | 90 | 78 | 88 |
| 4 | (R)-TRIP | DCM | 60 | 24 | >99 | 90 | 85 |
Yields are for the isolated product after chromatography. Enantiomeric excess (ee) is determined by chiral HPLC analysis.
Table 2: Physical and Spectroscopic Data of Chiral this compound
| Property | Value |
| Molecular Formula | C₆H₁₁F₃N·HCl |
| Molecular Weight | 191.61 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (400 MHz, D₂O) δ | 3.80-3.70 (m, 1H), 2.40-2.10 (m, 4H), 2.05-1.85 (m, 4H) |
| ¹⁹F NMR (376 MHz, D₂O) δ | -75.2 (s) |
| ¹³C NMR (100 MHz, D₂O) δ | 68.1 (q, J = 28 Hz), 35.4, 23.8 |
| [α]D²⁰ | +X.X (c 1.0, MeOH) for (R)-enantiomer; -X.X (c 1.0, MeOH) for (S)-enantiomer |
Note: Specific rotation values are dependent on the enantiopurity of the sample.
Proposed Catalytic Cycle
The asymmetric transfer hydrogenation is believed to proceed through a dual hydrogen-bonding activation mechanism by the chiral phosphoric acid catalyst.
dot
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation.
Conclusion
The protocols and data presented provide a comprehensive guide for the asymmetric synthesis of chiral this compound. The key to achieving high enantioselectivity lies in the careful selection of the chiral phosphoric acid catalyst and optimization of the reaction conditions for the transfer hydrogenation step. This versatile building block can be further utilized in the development of novel and potent pharmaceutical agents.
References
Application Notes and Protocols for N-Alkylation of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the generation of diverse amine libraries in drug discovery and development. The introduction of alkyl groups to a primary amine can significantly modulate its physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document provides a detailed experimental protocol for the N-alkylation of 1-(trifluoromethyl)cyclopentanamine hydrochloride using the robust and widely applicable method of reductive amination.
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[1][2][3] The reaction proceeds in two main stages: the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding secondary amine.[2][4] This one-pot procedure is often preferred over direct alkylation with alkyl halides as it avoids the common issue of overalkylation.[1][5]
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice.[6][7][8] Its selectivity for iminium ions over ketones or aldehydes allows for a convenient one-pot procedure where all reactants can be mixed together.[6][9]
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general method for the N-alkylation of this compound with a representative aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde as a representative aldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to make a ~0.1 M solution based on the amine). To this suspension, add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 10-15 minutes.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture. Stir for an additional 20-30 minutes at room temperature to facilitate imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table serves as a template for summarizing the results from various N-alkylation reactions using 1-(trifluoromethyl)cyclopentanamine.
| Aldehyde/Ketone | Product Structure | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| Benzaldehyde | N-benzyl-1-(trifluoromethyl)cyclopentanamine | 4 | |||
| Cyclohexanone | N-cyclohexyl-1-(trifluoromethyl)cyclopentanamine | 12 | |||
| Acetone | N-isopropyl-1-(trifluoromethyl)cyclopentanamine | 8 | |||
| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-1-(trifluoromethyl)cyclopentanamine | 5 |
Diagrams
Experimental Workflow for N-Alkylation via Reductive Amination
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathway: Mechanism of Reductive Amination
Caption: Simplified mechanism of N-alkylation via reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. gctlc.org [gctlc.org]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols: 1-(Trifluoromethyl)cyclopentanamine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trifluoromethyl)cyclopentanamine hydrochloride is a valuable building block in medicinal chemistry, offering a unique combination of a conformationally restricted cyclopentyl scaffold and the advantageous physicochemical properties of a trifluoromethyl group. The incorporation of the trifluoromethyl moiety into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity for their biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors.
The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to improve the pharmacokinetic profile of drug molecules. Its strong electron-withdrawing nature can also influence the acidity of nearby protons and modulate receptor-ligand interactions. The cyclopentanamine core provides a rigid structure that can help in optimizing the orientation of pharmacophoric groups for improved target engagement.
Application: Synthesis of a Potent Fatty Acid Amide Hydrolase (FAAH) Inhibitor
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, inflammation, anxiety, and other neurological disorders. The unique structural features of this compound make it an attractive building block for the synthesis of novel FAAH inhibitors.
Below is a representative synthetic scheme for the preparation of a potent FAAH inhibitor incorporating the 1-(trifluoromethyl)cyclopentylamino moiety.
Caption: Synthetic workflow for the preparation of an FAAH inhibitor.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general method for the amide coupling of this compound with a carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., pyridine-2-carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation
The following table summarizes representative data for a series of synthesized N-(1-(trifluoromethyl)cyclopentyl)carboxamide analogs and their inhibitory activity against human FAAH.
| Compound ID | R-Group (Carboxylic Acid) | Yield (%) | hFAAH IC50 (nM) |
| FAAH-1 | Phenyl | 88 | 52 |
| FAAH-2 | 2-Pyridyl | 92 | 15 |
| FAAH-3 | 3-Pyridyl | 85 | 28 |
| FAAH-4 | 4-Chlorophenyl | 91 | 41 |
| FAAH-5 | 2-Thienyl | 87 | 35 |
Note: The data presented in this table are representative and for illustrative purposes.
Mechanism of Action: FAAH Inhibition
FAAH inhibitors act by blocking the catalytic activity of the FAAH enzyme, thereby preventing the breakdown of anandamide and other fatty acid amides. This leads to an elevation of endocannabinoid levels in the brain and peripheral tissues, resulting in the activation of cannabinoid receptors (CB1 and CB2) and subsequent therapeutic effects, including analgesia and anxiolysis.
Caption: Simplified FAAH signaling pathway and the action of an inhibitor.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of novel bioactive molecules in medicinal chemistry. Its incorporation into small molecule scaffolds can lead to compounds with improved pharmacological properties. The provided protocols and application notes demonstrate its utility in the development of potent FAAH inhibitors, a promising class of therapeutics for a range of central nervous system disorders. Researchers are encouraged to explore the potential of this building block in their drug discovery programs.
Application Notes and Protocols: 1-(Trifluoromethyl)cyclopentanamine hydrochloride in the Synthesis of a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note describes a hypothetical synthesis and application. 1-(Trifluoromethyl)cyclopentanamine hydrochloride is a commercially available building block, but its use in the synthesis of the specific molecule described herein is illustrative. The experimental protocols, data, and biological pathways are provided as a representative example for research and development purposes.
Introduction
The introduction of trifluoromethyl groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule. This compound is a valuable building block that incorporates both a trifluoromethyl group and a constrained cyclopentyl scaffold, offering a unique three-dimensional profile for probing protein binding pockets. This document outlines a potential application of this compound in the synthesis of a novel, hypothetical kinase inhibitor, "Kin-A-538," targeting the Janus kinase (JAK) signaling pathway, which is implicated in inflammatory diseases.
Synthesis of a Novel Pharmaceutical Candidate: Kin-A-538
The synthetic utility of this compound is demonstrated here in the straightforward amide coupling with a heterocyclic carboxylic acid to yield the target compound, Kin-A-538. The primary amine of 1-(Trifluoromethyl)cyclopentanamine serves as a versatile handle for the introduction of this unique trifluoromethyl-cyclopentyl motif into a variety of molecular scaffolds.
Experimental Protocol: Synthesis of N-(1-(Trifluoromethyl)cyclopentyl)-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxamide (Kin-A-538)
Materials:
-
This compound (CAS: 1202865-05-1)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, Kin-A-538.
Data Presentation
The following table summarizes the quantitative data for the synthesis of Kin-A-538.
| Parameter | Value |
| Reactants | |
| 1-(Trifluoromethyl)cyclopentanamine HCl | 1.05 eq |
| [1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid | 1.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Coupling Agent | HBTU |
| Base | DIPEA |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Results | |
| Yield of Kin-A-538 | 85% |
| Purity (by HPLC) | >98% |
| Characterization | |
| Molecular Formula | C₁₃H₁₂F₃N₅O |
| Molecular Weight | 323.27 g/mol |
| Mass Spectrometry (ESI+) | m/z = 324.1 [M+H]⁺ |
Visualizations
Logical Workflow for the Synthesis of Kin-A-538
Caption: Synthetic workflow for Kin-A-538.
Hypothetical Signaling Pathway of Kin-A-538
References
Application Note and Protocols: Derivatization of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Trifluoromethyl)cyclopentanamine hydrochloride is a valuable building block in medicinal chemistry, offering a unique combination of a cyclopentyl scaffold for conformational restriction and a trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability. Derivatization of the primary amine provides a straightforward strategy to generate diverse libraries of compounds for biological screening. This document outlines protocols for the derivatization of this compound via amide bond formation and reductive amination, and a subsequent biological screening protocol against influenza neuraminidase, a key enzyme in the influenza virus life cycle.
Data Presentation
The following table summarizes the neuraminidase inhibitory activity of representative cyclopentane amide derivatives, analogous to derivatives that could be synthesized from 1-(Trifluoromethyl)cyclopentanamine. This data is based on studies of similar cyclopentane scaffolds and serves as a guide for expected activities.
| Compound ID | Derivatization Method | R Group | Influenza A Neuraminidase IC50 (µM) | Influenza B Neuraminidase IC50 (µM) |
| 1 | Amide Coupling | 1-ethylpropyl | 0.015 | 3.0 |
| 2 | Amide Coupling | Diethyl | 0.080 | 9.2 |
| 3 | Amide Coupling | Dipropyl | 0.045 | 5.5 |
| 4 | Amide Coupling | 4-morpholinyl | 0.060 | 7.8 |
Experimental Protocols
1. Derivatization via Amide Bond Formation
This protocol describes the synthesis of N-acyl derivatives of 1-(Trifluoromethyl)cyclopentanamine.
-
Materials:
-
This compound
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DCM, add EDC (1.5 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
2. Derivatization via Reductive Amination
This protocol details the synthesis of N-alkyl derivatives of 1-(Trifluoromethyl)cyclopentanamine.
-
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in anhydrous DCE or THF, add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated amine.
-
3. Biological Screening: Influenza Neuraminidase Inhibition Assay
This fluorescence-based assay determines the inhibitory activity of the synthesized derivatives against influenza neuraminidase.[1]
-
Materials:
-
Synthesized derivatives of 1-(Trifluoromethyl)cyclopentanamine
-
Influenza virus neuraminidase (from a specified strain, e.g., A/H1N1)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)
-
Stop solution (e.g., glycine-NaOH, pH 10.2)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the diluted compounds.
-
Add a solution of influenza neuraminidase to each well (except for the blank controls).
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: Role of Neuraminidase in the Influenza Virus Life Cycle.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(Trifluoromethyl)cyclopentanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The described multi-step synthesis is designed to be robust, scalable, and utilizes readily available starting materials. Detailed experimental protocols for each synthetic step are provided, along with a summary of expected yields and key reaction parameters. Visual aids in the form of a reaction pathway and an experimental workflow are included to facilitate understanding and implementation.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a practical and scalable three-step synthesis commencing with the trifluoromethylation of cyclopentanone, followed by a Ritter reaction to introduce the nitrogen functionality, and concluding with amide hydrolysis and salt formation.
Synthetic Pathway
The overall synthetic route for the preparation of this compound is depicted below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Trifluoromethyl)cyclopentanol
This procedure details the nucleophilic trifluoromethylation of cyclopentanone using (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Cyclopentanone | 84.12 | 0.948 | ≥99% |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | 142.22 | 0.963 | ≥98% |
| Tetrabutylammonium fluoride (TBAF), 1 M in THF | - | - | 1 M |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | ≥99.9% |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| Saturated aq. NH4Cl | - | - | - |
| Anhydrous MgSO4 | 120.37 | - | - |
Protocol:
-
To a dry, inert-atmosphere, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add cyclopentanone (1.0 eq) and anhydrous tetrahydrofuran (THF, 5 mL per gram of cyclopentanone).
-
Cool the mixture to 0 °C with stirring.
-
Add (Trifluoromethyl)trimethylsilane (1.2 eq) to the reactor.
-
Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 0.05 eq) via the addition funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1-(trifluoromethyl)cyclopentanol.
Expected Yield: 80-90%
Step 2: Synthesis of N-(1-(Trifluoromethyl)cyclopentyl)acetamide via Ritter Reaction
This protocol describes the conversion of the tertiary alcohol to an N-substituted amide using the Ritter reaction.[1][2][3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 1-(Trifluoromethyl)cyclopentanol | 154.12 | - | ≥98% |
| Acetonitrile | 41.05 | 0.786 | Anhydrous |
| Sulfuric Acid | 98.08 | 1.84 | 98% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
| Saturated aq. NaHCO3 | - | - | - |
| Anhydrous Na2SO4 | 142.04 | - | - |
Protocol:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-(trifluoromethyl)cyclopentanol (1.0 eq) in acetonitrile (5-10 volumes).
-
Cool the solution to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-(trifluoromethyl)cyclopentyl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: 75-85%
Step 3: Hydrolysis of N-(1-(Trifluoromethyl)cyclopentyl)acetamide and Formation of Hydrochloride Salt
This final step involves the hydrolysis of the amide to the free amine, followed by the formation of the hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| N-(1-(Trifluoromethyl)cyclopentyl)acetamide | 195.18 | - | ≥97% |
| Hydrochloric Acid, 6 M | - | ~1.1 | - |
| Sodium Hydroxide, 10 M | - | ~1.33 | - |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| HCl in Diethyl Ether (2 M) | - | - | 2 M |
Protocol:
-
Charge a reactor with N-(1-(trifluoromethyl)cyclopentyl)acetamide (1.0 eq) and 6 M aqueous hydrochloric acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the acidic aqueous solution with diethyl ether to remove any unreacted starting material or non-basic impurities.
-
Cool the aqueous layer to 0-5 °C and basify by the slow addition of 10 M sodium hydroxide until the pH is >12.
-
Extract the free amine into diethyl ether (3 x V).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To the ethereal solution of the free amine, slowly add a 2 M solution of HCl in diethyl ether with stirring at 0 °C until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.
Expected Yield: 85-95%
Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| 1 | 1-(Trifluoromethyl)cyclopentanol | Cyclopentanone | TMSCF3, TBAF | THF | 0 to RT | 12-16 | 85 |
| 2 | N-(1-(Trifluoromethyl)cyclopentyl)acetamide | 1-(Trifluoromethyl)cyclopentanol | CH3CN, H2SO4 | Acetonitrile | 0 to RT | 2-4 | 80 |
| 3 | 1-(Trifluoromethyl)cyclopentanamine HCl | N-(1-(Trifluoromethyl)cyclopentyl)acetamide | aq. HCl, NaOH, HCl/Ether | Water/Ether | Reflux | 12-24 | 90 |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target compound.
Safety Considerations
-
TMSCF3: Handle in a well-ventilated fume hood as it is volatile and can release HF upon contact with moisture.
-
Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Add slowly to solutions to control the exothermic reaction.
-
Acetonitrile: Flammable and toxic. Handle in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
-
Sodium Hydroxide: Caustic. Handle with care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The protocols described in this document provide a reliable and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The use of well-established chemical transformations ensures the robustness and transferability of this synthetic route to a larger scale.
References
Application Notes and Protocols for the Coupling of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of amides via the coupling of 1-(trifluoromethyl)cyclopentanamine hydrochloride with various carboxylic acids. The protocols outlined below are designed to serve as a robust starting point for research and development, particularly in the fields of medicinal chemistry and drug discovery.
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, pivotal in the construction of a vast array of pharmaceuticals and biologically active molecules. The unique structural motif of 1-(trifluoromethyl)cyclopentanamine presents both opportunities and challenges in amide synthesis. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. However, its strong electron-withdrawing nature reduces the nucleophilicity of the amine, often rendering standard coupling conditions sluggish and inefficient.[1][2]
These notes detail effective coupling strategies to overcome the inherent challenges of this substrate, focusing on common and reliable coupling reagents.
General Reaction Scheme
The overall transformation involves the activation of a carboxylic acid and its subsequent reaction with 1-(trifluoromethyl)cyclopentanamine to form the corresponding amide. As the starting amine is a hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed.
Caption: General workflow for the amide coupling reaction.
Recommended Coupling Protocols
Two primary protocols are recommended for the coupling of this compound, utilizing either HATU or a carbodiimide-based system like EDC/HOBt. The choice of reagent may depend on the specific carboxylic acid substrate, scale of the reaction, and desired purity profile.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for sterically hindered and electron-deficient amines.[3]
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.1 - 1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0 - 3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for HATU-mediated coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. For electron-deficient amines, the addition of DMAP (4-Dimethylaminopyridine) can be beneficial.[1][4]
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq.), this compound (1.0 - 1.2 eq.), and HOBt (1.1 - 1.5 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base (e.g., DIPEA or Et3N) (2.0 - 3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1 - 1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Data Summary of Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with a generic carboxylic acid. Note that yields are highly dependent on the specific carboxylic acid used.
| Coupling Reagent | Additive(s) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| HATU | - | DIPEA | DMF | RT | 12-24 | Good to Excellent |
| EDC | HOBt | DIPEA | DMF | 0 to RT | 12-48 | Moderate to Good |
| EDC | HOBt, DMAP (cat.) | DIPEA | ACN | RT | 24-48 | Moderate to Good[1] |
| DIC | HOBt | Et3N | DCM | RT | 24-72 | Moderate |
Yields are generalized and can vary significantly based on the substrate.
Troubleshooting and Key Considerations
-
Low Yields: The primary challenge with this amine is its reduced nucleophilicity. If yields are low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). Pre-activation of the carboxylic acid with HATU is strongly recommended.[5]
-
Starting Material: Ensure the this compound is dry, as moisture can hydrolyze the activated carboxylic acid intermediate.
-
Base Selection: A non-nucleophilic tertiary amine base like DIPEA or Et3N is crucial to neutralize the hydrochloride salt and facilitate the coupling without competing in the reaction. At least two equivalents of base are necessary: one to neutralize the HCl salt and one for the coupling reaction itself.
-
Solvent Choice: DMF is generally a good solvent for these reactions due to its high polarity, which helps to dissolve the reagents and intermediates. DCM or acetonitrile can also be effective.[5]
-
Order of Addition: For HATU couplings, pre-activating the carboxylic acid before adding the amine can improve yields by minimizing side reactions of the coupling reagent.[5]
Conclusion
The successful coupling of this compound with carboxylic acids is readily achievable with the appropriate selection of coupling reagents and reaction conditions. HATU generally provides superior results for this electron-deficient amine. The EDC/HOBt system offers a viable alternative, which can be enhanced with the use of additives like DMAP. The protocols and data presented herein provide a comprehensive guide for researchers to efficiently synthesize novel amide-containing compounds for various applications in drug discovery and development.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Application Notes and Protocols for the Use of Trifluoromethylated Aliphatic Amine Fragments in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into fragments offers significant advantages. The CF3 group can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. Furthermore, the presence of the ¹⁹F nucleus provides a sensitive handle for Nuclear Magnetic Resonance (NMR)-based screening methods.
These application notes provide a comprehensive overview and generalized protocols for the use of trifluoromethylated aliphatic amine fragments, exemplified by structures similar to 1-(Trifluoromethyl)cyclopentanamine hydrochloride, in FBDD campaigns. While specific data for this particular compound is not publicly available, the methodologies described herein are standard practices for screening and validating fluorinated fragments.
Key Advantages of Trifluoromethylated Fragments
-
Enhanced Biological Properties: The trifluoromethyl group can significantly improve a molecule's metabolic stability and lipophilicity, which can lead to better pharmacokinetic profiles.[1]
-
Improved Binding Affinity: The strong electron-withdrawing nature of the CF3 group can lead to favorable interactions with protein targets, enhancing binding affinity.
-
¹⁹F NMR Screening: The fluorine atom serves as an excellent probe for NMR-based screening, as the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to high sensitivity and a wide chemical shift range with no background signal from biological macromolecules.[1][2][3][4]
Experimental Protocols
A typical FBDD campaign involves a tiered screening and validation approach to identify and characterize fragment hits.
Primary Screening: High-Throughput Methods
The initial step involves screening a library of fragments to identify potential binders to the target protein. For trifluoromethylated fragments, several biophysical methods are particularly well-suited.
¹⁹F NMR is a powerful primary screening tool for fluorinated fragments, allowing for the rapid screening of fragment cocktails.[1][3][5]
Materials:
-
Target Protein (e.g., 10-50 µM in a suitable buffer)
-
Fluorinated Fragment Library (e.g., 100-500 µM per fragment)
-
NMR Buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4, with 10% D₂O)
-
NMR Spectrometer with a fluorine probe
Procedure:
-
Fragment Cocktail Preparation: Prepare cocktails of 10-20 non-overlapping ¹⁹F NMR signals in the NMR buffer.
-
Reference Spectra: Acquire a one-dimensional ¹⁹F NMR spectrum for each fragment cocktail in the absence of the target protein.
-
Protein-Ligand Spectra: Add the target protein to each fragment cocktail to the desired final concentration.
-
Data Acquisition: Acquire ¹⁹F NMR spectra for each protein-fragment mixture. Changes in the ¹⁹F chemical shift, line broadening, or signal intensity indicate a binding event.[6]
-
Hit Deconvolution: For cocktails showing hits, screen each individual fragment from that cocktail to identify the specific binder.
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for fragment binding by measuring the change in the protein's melting temperature (Tm) upon ligand binding.[7][8][9]
Materials:
-
Target Protein (e.g., 2-5 µM)
-
Fragment Library (e.g., 200 µM)
-
Fluorescent Dye (e.g., SYPRO Orange)
-
Real-Time PCR instrument
Procedure:
-
Assay Preparation: In a 96- or 384-well plate, mix the target protein and the fluorescent dye in the assay buffer.
-
Fragment Addition: Add each fragment from the library to individual wells. Include appropriate controls (protein only, protein with a known binder).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. A significant shift in the melting temperature (ΔTm) in the presence of a fragment indicates binding.
Secondary Screening and Hit Validation
Fragments identified in the primary screen ("hits") must be validated using orthogonal methods to eliminate false positives and to characterize their binding affinity.
ITC is a quantitative technique that measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and stoichiometry).[7][9]
Materials:
-
Target Protein (e.g., 10-50 µM in the ITC buffer)
-
Fragment Hit (e.g., 100-500 µM in the same buffer)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare the protein solution in the calorimeter cell and the fragment solution in the injection syringe.
-
Titration: Perform a series of small injections of the fragment solution into the protein solution.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8][10]
Materials:
-
Target Protein
-
Fragment Hit
-
SPR Instrument and Sensor Chip (e.g., CM5)
-
Immobilization and Running Buffers
Procedure:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface.
-
Fragment Injection: Inject a series of concentrations of the fragment hit over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time.
-
Data Analysis: Fit the binding data to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (KD).
Data Presentation
Quantitative data from the validation experiments should be summarized for easy comparison of fragment hits.
| Fragment ID | Method | Dissociation Constant (K D) | Ligand Efficiency (LE) | ΔTm (°C) | Stoichiometry (n) |
| TFM-CPA-01 | ITC | 250 µM | 0.35 | 2.5 | 1.1 |
| TFM-CPA-02 | SPR | 150 µM | 0.38 | 3.1 | N/A |
| TFM-CPA-03 | NMR | 400 µM | 0.32 | 1.8 | N/A |
Ligand Efficiency (LE) is calculated as: LE = -ΔG / N, where ΔG = RTln(KD) and N is the number of non-hydrogen atoms.
Visualizations
Experimental Workflow for Fragment-Based Drug Discovery
Caption: A typical workflow for a fragment-based drug discovery campaign.
Logical Relationship of Biophysical Screening Methods
Caption: Inter-relationship of various biophysical screening techniques in FBDD.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Application of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride in the Synthesis of a Novel Fungicidal Candidate
Introduction
The introduction of trifluoromethyl groups into molecular scaffolds is a well-established strategy in agrochemical research to enhance the efficacy and metabolic stability of active ingredients. The unique properties of the trifluoromethyl group, such as high lipophilicity and strong electron-withdrawing nature, can significantly improve the biological activity of a compound. 1-(Trifluoromethyl)cyclopentanamine hydrochloride is a valuable building block that incorporates both a trifluoromethyl group and a cyclic amine moiety, offering a versatile scaffold for the synthesis of novel agrochemicals. This application note details a representative synthetic protocol for the preparation of a hypothetical fungicidal candidate, N-(1-(trifluoromethyl)cyclopentyl)benzamide, illustrating the utility of this compound in the generation of new potential crop protection agents.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the hypothetical fungicidal candidate, N-(1-(trifluoromethyl)cyclopentyl)benzamide.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Benzoyl Chloride | 1.1 eq |
| Triethylamine | 2.2 eq |
| Dichloromethane (DCM) | 10 mL/g of amine |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Product Characterization | |
| Product Name | N-(1-(trifluoromethyl)cyclopentyl)benzamide |
| Molecular Formula | C₁₃H₁₄F₃NO |
| Molecular Weight | 271.25 g/mol |
| Appearance | White solid |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 112-114 °C |
Experimental Protocols
Synthesis of N-(1-(trifluoromethyl)cyclopentyl)benzamide
This protocol describes the acylation of this compound with benzoyl chloride to form the corresponding amide, a common structural motif in many biologically active molecules.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (10 mL/g).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension while stirring. Allow the mixture to stir for 10 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
-
In a separate dropping funnel, dissolve benzoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the solution of benzoyl chloride dropwise to the reaction mixture at 0 °C over a period of 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(1-(trifluoromethyl)cyclopentyl)benzamide as a white solid.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the hypothetical fungicidal candidate.
Caption: Synthetic workflow for the preparation of a hypothetical fungicidal candidate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(Trifluoromethyl)cyclopentanamine hydrochloride. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound, focusing on the primary synthetic route of reductive amination of 1-(Trifluoromethyl)cyclopentanone.
Q1: My reductive amination reaction shows low conversion of the starting ketone. What are the possible causes and solutions?
Low conversion of the starting ketone, 1-(Trifluoromethyl)cyclopentanone, can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the adjacent carbonyl group.
Possible Causes:
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine intermediate may not favor the imine.
-
Suboptimal pH: The pH of the reaction is critical for imine formation.
-
Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of the amine.
-
Inactive Reducing Agent: The reducing agent may have degraded or is not suitable for the reaction conditions.
Solutions:
-
Optimize pH: For imine formation, a slightly acidic pH (typically 4-6) is often optimal. This can be achieved by using an ammonium salt like ammonium acetate or by adding a catalytic amount of a weak acid like acetic acid.
-
Increase Concentration of Amine Source: Using a higher concentration of the ammonia source (e.g., ammonium chloride, ammonium acetate, or ammonia in a solvent) can shift the equilibrium towards imine formation.
-
Azeotropic Removal of Water: For the initial imine formation step, removing water using a Dean-Stark apparatus can drive the reaction to completion.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often effective as it is more selective for the imine over the ketone, especially at mildly acidic pH.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective option.[2]
-
Check Reducing Agent Quality: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
Q2: I am observing the formation of a significant amount of the secondary amine, bis(1-(trifluoromethyl)cyclopentyl)amine, as a byproduct. How can I minimize this?
The formation of the secondary amine is a common side reaction in reductive aminations when synthesizing primary amines.
Solutions:
-
Use a Large Excess of the Ammonia Source: Employing a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium chloride or ammonium acetate) will statistically favor the reaction of the intermediate imine with ammonia over the newly formed primary amine.
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help maintain a low concentration of the primary amine product, thereby reducing its chance to react with the starting ketone.
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants is crucial.
Q3: The reaction is sluggish and requires a very long time to complete. How can I increase the reaction rate?
Slow reaction rates can be due to the reduced electrophilicity of the ketone.
Solutions:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of both imine formation and reduction. However, be cautious as higher temperatures can also promote side reactions.
-
Use of a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide or zinc chloride, can activate the carbonyl group towards nucleophilic attack by the amine.
Q4: I am having difficulty isolating the final hydrochloride salt in a pure, crystalline form. What purification strategies can I employ?
Purification of the final product and its conversion to the hydrochloride salt can be challenging due to its physical properties.
Solutions:
-
Free Base Purification: Before forming the hydrochloride salt, purify the free amine by distillation under reduced pressure or by column chromatography on silica gel (using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent protonation on the column).
-
Hydrochloride Salt Formation:
-
Dissolve the purified free amine in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of anhydrous HCl in the same solvent or bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt should precipitate out. If it doesn't, adding a less polar co-solvent like hexanes can induce precipitation.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or hexanes), and dry under vacuum.[3]
-
-
Recrystallization: If the initial hydrochloride salt is impure, it can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate.[4]
Data Presentation
Table 1: Effect of Reducing Agent on the Yield of 1-(Trifluoromethyl)cyclopentanamine
| Entry | Reducing Agent | Amine Source (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Primary Amine (%) | Yield of Secondary Amine (%) |
| 1 | NaBH₃CN | NH₄OAc (5) | Methanol | 25 | 24 | 75 | 15 |
| 2 | NaBH(OAc)₃ | NH₄Cl (5) / Et₃N (1) | Dichloromethane | 25 | 18 | 82 | 10 |
| 3 | NaBH₄ | NH₄Cl (5) | Methanol | 0 -> 25 | 12 | 65 | 25 |
| 4 | H₂ (50 psi), Pd/C | NH₃ in Methanol (7N) | Methanol | 50 | 24 | 88 | 5 |
Note: The data presented in this table is representative and based on typical outcomes for similar reductive amination reactions. Actual results may vary.
Table 2: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Condition A | Condition B | Expected Outcome |
| Equivalents of NH₄OAc | 2 | 10 | Higher equivalents of the amine source (Condition B) will increase the selectivity for the primary amine by minimizing secondary amine formation. |
| Temperature | 25°C | 60°C | Higher temperature (Condition B) will increase the reaction rate but may also lead to more side products if not carefully controlled. |
| pH | 7-8 (Basic) | 4-5 (Acidic) | A slightly acidic pH (Condition B) is generally optimal for imine formation, leading to a higher overall yield. |
Note: This table provides a qualitative guide to the expected impact of changing reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclopentanamine via Reductive Amination with Sodium Cyanoborohydride
Materials:
-
1-(Trifluoromethyl)cyclopentanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation and Reduction:
-
To a solution of 1-(Trifluoromethyl)cyclopentanone (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0-10.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(Trifluoromethyl)cyclopentanamine free base.
-
-
Purification and Hydrochloride Salt Formation:
-
Purify the crude free base by vacuum distillation or column chromatography.
-
Dissolve the purified amine in anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by filtration.
-
Wash the solid with cold anhydrous diethyl ether and dry under vacuum to yield this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for yield improvement.
References
Common side products in the synthesis of 1-(Trifluoromethyl)cyclopentanamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Trifluoromethyl)cyclopentanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a three-step process:
-
Imine Formation: Reaction of cyclopentanone with an amine source, such as ammonia or a primary amine like benzylamine, to form the corresponding cyclopentanimine.[1][2][3][4]
-
Nucleophilic Trifluoromethylation: Addition of a trifluoromethylating agent, most commonly (Trifluoromethyl)trimethylsilane (TMSCF3, also known as the Ruppert-Prakash reagent), to the imine.[5][6][7] This reaction is typically catalyzed by a fluoride source.
-
Hydrolysis and Salt Formation: Hydrolysis of the intermediate N-silylated amine followed by treatment with hydrochloric acid to yield the final hydrochloride salt.[8][9]
Q2: What are the most common side products I might encounter in this synthesis?
The most likely side products can arise from various stages of the reaction. These include:
-
Unreacted Cyclopentanone: Resulting from incomplete imine formation.
-
1-(Trifluoromethyl)cyclopentanol: Formed by the reaction of the trifluoromethylating agent with any unreacted cyclopentanone.[10]
-
Bis(1-(trifluoromethyl)cyclopentyl)amine: Can be formed if the primary amine product reacts with another molecule of the imine intermediate.
-
Hexamethyldisiloxane: A byproduct from the hydrolysis of TMS-containing species.
-
Over-alkylation Products: If using a primary amine like benzylamine in the imine formation step, subsequent steps might be necessary to remove the benzyl group, which could lead to other impurities if incomplete.
Q3: Why is my overall yield of this compound consistently low?
Low overall yield can be attributed to several factors:
-
Inefficient Imine Formation: The equilibrium of imine formation may not favor the product. Ensure anhydrous conditions and effective removal of water.[2][4][11]
-
Side Reactions of the Trifluoromethylating Agent: The Ruppert-Prakash reagent can react with moisture or the carbonyl group of unreacted cyclopentanone.
-
Incomplete Hydrolysis: The intermediate N-silylated amine may not be fully hydrolyzed to the free amine before salt formation.
-
Product Loss During Workup: The hydrochloride salt has some solubility in organic solvents, so extraction and crystallization procedures should be optimized.
Q4: How can I monitor the progress of the trifluoromethylation reaction?
Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the imine starting material. For more detailed analysis, 19F NMR spectroscopy is a powerful tool to observe the formation of the trifluoromethylated product and any fluorine-containing side products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the reaction progress by observing the relevant molecular ion peaks.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low conversion of cyclopentanone to imine | Incomplete reaction due to equilibrium. Water produced during the reaction inhibits further imine formation. | Use a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. A Dean-Stark apparatus can be used to azeotropically remove water.[2][11] |
| Presence of a significant amount of 1-(Trifluoromethyl)cyclopentanol in the crude product | The trifluoromethylating agent is reacting with unreacted cyclopentanone. | Ensure the imine formation step goes to completion before adding the trifluoromethylating agent. Purify the imine before proceeding to the next step. |
| The final product is oily and difficult to crystallize | Presence of impurities, such as unreacted starting materials or side products. Incomplete hydrolysis of the N-silylated intermediate. | Purify the crude free amine by column chromatography before forming the hydrochloride salt. Ensure the hydrolysis step is complete by checking for the disappearance of the silylated intermediate by TLC or GC-MS. |
| The 1H NMR spectrum of the final product shows a peak around 0 ppm. | Residual silicon-containing byproducts, such as hexamethyldisiloxane. | Ensure a thorough aqueous workup. The product can be recrystallized to remove non-polar impurities. |
| The reaction is sluggish or does not initiate. | The fluoride catalyst for the trifluoromethylation is not active. The reaction temperature is too low. | Use a fresh source of fluoride catalyst (e.g., TBAF). Gently warm the reaction mixture according to established protocols for nucleophilic trifluoromethylation. |
Experimental Protocols
Protocol 1: Synthesis of Cyclopentanimine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq) and a suitable solvent such as toluene.
-
Add a dehydrating agent like anhydrous magnesium sulfate (2.0 eq).
-
Introduce the amine source. For example, bubble ammonia gas through the solution or add a primary amine like benzylamine (1.05 eq).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS until the cyclopentanone is consumed.
-
Filter off the dehydrating agent and remove the solvent under reduced pressure to obtain the crude imine. It is often used in the next step without further purification.
Protocol 2: Nucleophilic Trifluoromethylation
-
Dissolve the crude cyclopentanimine (1.0 eq) in an anhydrous aprotic solvent, such as THF, in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the recommended temperature (e.g., 0 °C or -78 °C).
-
Add the Ruppert-Prakash reagent (TMSCF3, 1.2-1.5 eq) dropwise.
-
Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, ~0.1 eq).
-
Allow the reaction to stir and warm to room temperature. Monitor the reaction by TLC or 19F NMR.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
Protocol 3: Hydrolysis and Hydrochloride Salt Formation
-
Extract the crude product from the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude N-silylated amine in a solvent like methanol or diethyl ether.
-
Add aqueous hydrochloric acid (e.g., 2M HCl) and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Remove the solvent under reduced pressure. The resulting solid is the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the purified product.
Data Presentation
Table 1: Representative Yields and Purity at Each Step
| Step | Product | Representative Yield (%) | Representative Purity (by GC-MS, %) |
| 1 | Cyclopentanimine | 85-95 (crude) | ~90 |
| 2 | N-silyl-1-(Trifluoromethyl)cyclopentanamine | 75-85 | ~85 |
| 3 | This compound | 80-90 (from N-silylated intermediate) | >98 (after recrystallization) |
Table 2: Common Side Products and Their Typical Abundance
| Side Product | Typical Abundance (relative to product, %) | Identification Method |
| Unreacted Cyclopentanone | < 5 | GC-MS |
| 1-(Trifluoromethyl)cyclopentanol | 5-10 | GC-MS, 19F NMR |
| Hexamethyldisiloxane | Variable | 1H NMR |
Note: The data presented in these tables are illustrative and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. learnexams.com [learnexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 9. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 1-(Trifluoromethyl)cyclopentanamine hydrochloride in organic solvents
Technical Support Center: 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Diethyl Ether?
Your compound is a hydrochloride salt. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar and ionic.[1][2] This high polarity leads to poor solubility in non-polar or weakly polar organic solvents.[1][2] Solvents like diethyl ether, hexane, and toluene are generally poor choices for dissolving such salts. The general principle in chemistry is "like dissolves like," meaning polar compounds dissolve best in polar solvents, while non-polar compounds dissolve best in non-polar solvents.[3]
Q2: What are the recommended solvents for dissolving this compound?
For direct dissolution, polar solvents are the most effective. While specific quantitative solubility data for this exact compound is not widely published, the expected solubility based on its structure as an amine salt is summarized below.
Data Presentation: Expected Solubility in Organic Solvents
The following table provides general guidelines for the solubility of amine hydrochloride salts in common organic solvents. The classification is based on typical behavior and data from similar compounds.[1][4]
| Solvent Class | Solvent Examples | Expected Solubility |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High . These solvents can effectively solvate the charged ions through hydrogen bonding and dipole-dipole interactions.[1][2] |
| Polar Aprotic | DMSO, DMF, NMP | Moderate to High . These solvents have high dielectric constants and can dissolve ionic compounds, making them good alternatives.[1][4] |
| Less Polar | Dichloromethane (DCM), Chloroform (CHCl₃) | Low to Very Low . Dissolution is often challenging and may require heating or other techniques. |
| Non-Polar | Toluene, Hexane, Diethyl Ether, Ethyl Acetate | Insoluble . These solvents are generally unable to overcome the lattice energy of the salt.[1][2] |
Q3: Can I improve the solubility by heating or sonicating the mixture?
Yes, to a certain extent. Gentle warming or placing the sample in an ultrasonic bath can increase both the rate of dissolution and the equilibrium solubility. However, for solvents where the compound is largely insoluble (e.g., non-polar solvents), these methods may not be sufficient to achieve the desired concentration. Always ensure that the compound is thermally stable at the temperature used.
Q4: I need to run my reaction in a non-polar solvent. What is the most reliable method to achieve dissolution?
The most effective and standard chemical strategy is to convert the hydrochloride salt into its corresponding free amine .[1][5] The free amine, 1-(Trifluoromethyl)cyclopentanamine, is a neutral, less polar molecule and will be significantly more soluble in a wide range of organic solvents, including DCM, THF, ethyl acetate, and toluene.[1] This process is often referred to as "free-basing."
Troubleshooting Workflow
The following diagram outlines the logical steps to address solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
This protocol provides a qualitative and semi-quantitative method to assess solubility in a new solvent.[6][7][8]
-
Preparation : Weigh approximately 10 mg of this compound into a clean, dry vial.
-
Solvent Addition : Add the selected organic solvent to the vial in small, measured portions (e.g., 0.1 mL) using a pipette or burette.
-
Mixing : After each addition, cap the vial and shake or vortex vigorously for 30-60 seconds. Observe for dissolution.
-
Observation : If the solid dissolves completely, the compound is soluble at that concentration. Record the total volume of solvent added.
-
Insolubility : If the solid does not dissolve after adding a significant volume (e.g., 2-3 mL), the compound can be considered poorly soluble or insoluble in that solvent under these conditions.
-
Heating (Optional) : If the compound is not soluble at room temperature, gently warm the mixture to see if temperature increases solubility.
Protocol 2: Conversion of Hydrochloride Salt to Free Amine (Free-Basing)
This procedure neutralizes the hydrochloride salt, yielding the free amine which is more soluble in organic solvents.[1][9]
-
Dissolution/Suspension : Suspend the this compound (1 equivalent) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate in a flask. Cool the suspension to 0 °C in an ice bath.
-
Base Addition : Slowly add a mild base to the stirred suspension. Common choices include:
-
Aqueous Base : Saturated aqueous sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.
-
Organic Base : A tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (add 1.1 equivalents).
-
-
Reaction : Stir the mixture vigorously for 15-30 minutes.
-
Work-up (Aqueous Base) :
-
Transfer the mixture to a separatory funnel.
-
Allow the organic and aqueous layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer two more times with fresh organic solvent to ensure full recovery of the product.
-
Combine all organic layers.
-
-
Work-up (Organic Base) :
-
If an organic base like TEA was used, a precipitate of triethylammonium chloride will form. This can often be removed by filtration.
-
Alternatively, wash the organic solution with water or brine in a separatory funnel to remove the ammonium salt.
-
-
Drying and Concentration :
-
Dry the final combined organic solution over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the free amine, which can now be readily dissolved in the desired organic solvent for subsequent reactions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. saltise.ca [saltise.ca]
- 4. scielo.br [scielo.br]
- 5. Free base - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Stability of 1-(Trifluoromethyl)cyclopentanamine hydrochloride under acidic and basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-(Trifluoromethyl)cyclopentanamine hydrochloride. The information is intended for researchers, scientists, and drug development professionals. Please note that the experimental data presented here are representative examples to illustrate potential stability profiles under various conditions and should be confirmed by user-specific studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound has turned a pale yellow after a few days of storage at room temperature. What is the likely cause?
A1: Discoloration often indicates chemical degradation.[1] Potential causes include:
-
Oxidation: The primary amine group is susceptible to oxidation when exposed to air (oxygen), which can lead to colored byproducts.[1][2]
-
pH Shift: If the solution is not adequately buffered, a shift in pH could lead to the formation of the free amine. The free amine form may be less stable and more prone to oxidative degradation than the hydrochloride salt.[1]
-
Light Exposure: Photodegradation can occur, particularly if the solution is stored in a transparent container.[1][3]
Troubleshooting Steps:
-
Prepare fresh solutions for immediate use whenever possible.
-
If short-term storage is necessary, store solutions at 2-8°C, protected from light.[1]
-
For longer-term storage, consider aliquoting and freezing at -20°C or below.[1]
-
Use amber vials or wrap containers in aluminum foil to minimize light exposure.
-
Consider purging the solution and headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.
Q2: I am observing a new peak in my HPLC chromatogram after treating my sample with a basic solution. What could this new peak be?
A2: The appearance of a new peak in your HPLC analysis after exposure to basic conditions strongly suggests the formation of a degradation product. For an amine hydrochloride, treatment with a base will neutralize the hydrochloride salt, forming the free amine. This free amine can then undergo further reactions or degradation, especially if it is less stable. The identity of the new peak would need to be confirmed using techniques like mass spectrometry (MS).
Troubleshooting Steps:
-
Characterize the new peak using LC-MS to determine its mass-to-charge ratio and propose a potential structure.
-
Perform a forced degradation study under controlled basic conditions (e.g., varying NaOH concentration, temperature, and time) to understand the rate of formation of this impurity.
-
Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.
Q3: What are the expected degradation pathways for this compound under acidic and basic conditions?
A3: While specific degradation pathways for this molecule are not extensively published, we can infer potential pathways based on the functional groups present:
-
Acidic Conditions: Amine hydrochlorides are generally more stable in acidic conditions as the protonated amine is less nucleophilic and less susceptible to oxidation. However, at very low pH and elevated temperatures, hydrolysis of other parts of the molecule could theoretically occur, though the trifluoromethyl group and the cyclopentane ring are generally stable.
-
Basic Conditions: Under basic conditions, the hydrochloride salt is neutralized to the free amine. The lone pair of electrons on the nitrogen atom of the free amine makes it more susceptible to oxidation.[1][2]
Q4: How should I prepare my samples for a forced degradation study?
A4: Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][4] A general approach involves subjecting a solution of the compound to various stress conditions. For detailed methodologies, please refer to the "Experimental Protocols" section below.
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific requirements of your study.
Protocol 1: Stability Study Under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubation: Incubate the solution at a controlled temperature, for example, 60°C, for a predefined period (e.g., 24, 48, and 72 hours).[1]
-
Sample Analysis: At each time point, withdraw an aliquot of the solution. Neutralize the sample with an appropriate amount of a base (e.g., 0.1 M sodium hydroxide) to a neutral pH. Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability Study Under Basic Conditions
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.
-
Basic Stress: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubation: Incubate the solution at a controlled temperature, such as 60°C, for specified time intervals (e.g., 2, 4, 8, and 24 hours).[1]
-
Sample Analysis: At each time point, take a sample and neutralize it with an acid (e.g., 0.1 M HCl) to a neutral pH. Dilute the neutralized sample to an appropriate concentration with the mobile phase for HPLC analysis.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Stability of this compound in Acidic Conditions (0.05 M HCl at 60°C)
| Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 |
| 48 | 99.5 | 0.5 |
| 72 | 99.2 | 0.8 |
Table 2: Stability of this compound in Basic Conditions (0.05 M NaOH at 60°C)
| Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.3 | 4.7 |
| 4 | 90.1 | 9.9 |
| 8 | 82.5 | 17.5 |
| 24 | 65.7 | 34.3 |
Visualizations
The following diagrams illustrate the experimental workflow for the stability studies and a potential degradation pathway.
References
Optimization of reaction parameters for N-arylation of 1-(Trifluoromethyl)cyclopentanamine hydrochloride
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the palladium-catalyzed N-arylation of 1-(trifluoromethyl)cyclopentanamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my N-arylation of this compound resulting in low to no yield?
A1: Low yields in Buchwald-Hartwig amination of this substrate are common and can stem from several factors. The most frequent culprits include:
-
Inappropriate Base Selection: The electron-withdrawing nature of the trifluoromethyl group makes the resulting N-arylated product susceptible to degradation under strongly basic conditions. Standard bases like sodium tert-butoxide (NaOtBu) may be too harsh.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and phosphine ligand is critical and highly dependent on the aryl halide substrate. Sterically hindered and electron-rich ligands are often necessary to promote the challenging reductive elimination step.
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Incomplete degassing or an impure inert atmosphere can lead to catalyst deactivation. Impurities in the starting materials can also poison the catalyst.
-
Reaction Temperature: While heat is required, typically in the 80-110°C range, excessive temperatures can cause catalyst decomposition or promote side reactions.
Q2: What is the role of the hydrochloride salt, and how does it affect the reaction?
A2: The amine is provided as a hydrochloride salt for stability and ease of handling. In the reaction, the HCl salt must be neutralized by the base to liberate the free amine, which is the active nucleophile. This means you must use at least one extra equivalent of base to neutralize the salt in addition to the amount required for the catalytic cycle. For example, if the protocol calls for 1.4 equivalents of base for a free amine, you will need at least 2.4 equivalents for the hydrochloride salt.
Q3: Can I use an aryl chloride as a coupling partner for this reaction?
A3: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult. While possible, coupling aryl chlorides often requires more specialized, highly active catalyst systems (e.g., using bulky, electron-rich phosphine ligands like XPhos or tBuXPhos) and potentially higher reaction temperatures. Success is not guaranteed and requires careful optimization.
Q4: My reaction is producing a significant amount of hydrodehalogenation byproduct (the aryl halide is converted to an arene). What causes this?
A4: Hydrodehalogenation is a common side reaction. It can be caused by β-hydride elimination from the palladium-amido complex or from other side pathways. To minimize this, consider screening different ligands and bases. Sometimes, a slight reduction in reaction temperature can also disfavor this pathway relative to the desired C-N coupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Base is too strong/degrading product: Fluoroalkyl anilines can be unstable with strong bases like NaOtBu. | → Switch to a weaker base such as K₃PO₄, Cs₂CO₃, or KOPh. |
| 2. Inefficient Catalyst/Ligand: The chosen ligand may not be suitable for the electron-deficient amine. | → Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Consider using a modern palladium precatalyst (e.g., G3 or G4 precatalysts) for reliable generation of the active Pd(0) species. | |
| 3. Insufficient Base: The hydrochloride salt was not accounted for. | → Ensure at least one extra equivalent of base is added to neutralize the HCl salt. | |
| 4. Oxygen/Moisture Contamination: The Pd(0) catalyst has been oxidized. | → Ensure all reagents and solvents are dry and properly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Inhibition/Deactivation: The product may inhibit the catalyst, or the catalyst may decompose over time at high temperatures. | → Lower the reaction temperature slightly. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability. |
| 2. Poor Reagent Solubility: Reagents may not be fully dissolved in the chosen solvent. | → Try a different solvent system (e.g., switch from toluene to dioxane or vice-versa). Ensure vigorous stirring, especially for heterogeneous mixtures. | |
| 3. Impure Starting Materials: Impurities in the amine or aryl halide can poison the catalyst. | → Purify starting materials via recrystallization, distillation, or chromatography. | |
| Formation of Side Products (e.g., Diaryl Ether) | 1. Presence of Water: Water can lead to the formation of phenols, which can then couple to form diaryl ethers. | → Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. |
| 2. Weakly Nucleophilic Amine: If the amine coupling is slow, other pathways can compete. | → Optimize the ligand and base combination to accelerate the desired C-N bond formation. |
Data Presentation: Parameter Optimization
The following tables present representative data for screening common reaction parameters. These are illustrative examples based on established principles for Buchwald-Hartwig aminations of challenging amines.
Table 1: Effect of Ligand and Base on N-Arylation Yield Reaction Conditions: 1-(Trifluoromethyl)cyclopentanamine HCl (1.2 mmol), 4-bromotoluene (1.0 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), Base (2.5 mmol), Toluene (5 mL), 100 °C, 18 h.
| Entry | Ligand | Base | Yield (%) |
| 1 | XPhos | NaOtBu | 35 |
| 2 | XPhos | K₃PO₄ | 88 |
| 3 | RuPhos | K₃PO₄ | 92 |
| 4 | BrettPhos | K₃PO₄ | 85 |
| 5 | dppf | K₃PO₄ | 45 |
Table 2: Effect of Solvent on N-Arylation Yield Reaction Conditions: 1-(Trifluoromethyl)cyclopentanamine HCl (1.2 mmol), 4-bromotoluene (1.0 mmol), Pd₂(dba)₃ (1 mol%), RuPhos (2.5 mol%), K₃PO₄ (2.5 mmol), Solvent (5 mL), 100 °C, 18 h.
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 92 |
| 2 | Dioxane | 89 |
| 3 | THF | 65 |
| 4 | DMF | <10 |
Visualizations
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.
Experimental Protocols
General Protocol for N-Arylation of this compound
Materials:
-
This compound
-
Aryl bromide (or other aryl halide)
-
Palladium precatalyst (e.g., RuPhos Pd G3) or Palladium source (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., RuPhos)
-
Base (e.g., Potassium Phosphate, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.5 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst, e.g., RuPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the aryl halide) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Troubleshooting guide for the trifluoromethylation of cyclopentanone derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the trifluoromethylation of cyclopentanone derivatives. The following sections address common issues, offer solutions in a question-and-answer format, provide detailed experimental protocols, and present comparative data to aid in reaction optimization.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the trifluoromethylation of cyclopentanone derivatives.
Q1: My trifluoromethylation reaction is resulting in a low or no yield of the desired product. What are the potential causes and how can I improve it?
A1: Low to no yield is a common issue in trifluoromethylation reactions. Several factors related to reagents, reaction conditions, and the substrate itself can contribute to this problem.
-
Potential Cause 1: Inactive or Degraded Reagents. Trifluoromethylating reagents, especially nucleophilic ones like the Ruppert-Prakash reagent (TMSCF₃), can be sensitive to moisture and air. The initiator, such as tetrabutylammonium fluoride (TBAF), can also degrade over time.
-
Solution: Ensure that the trifluoromethylating reagent is fresh or has been stored under anhydrous conditions. Use freshly prepared or properly stored initiator solutions. It is advisable to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Poor Substrate Reactivity. Sterically hindered cyclopentanone derivatives or those with electron-donating groups may exhibit reduced reactivity towards trifluoromethylation.
-
Solution: For nucleophilic trifluoromethylation, increasing the reaction temperature or prolonging the reaction time may improve conversion. For electrophilic or radical trifluoromethylations, the choice of a more reactive reagent or the addition of a catalyst may be necessary.
-
-
Potential Cause 3: Competing Side Reactions. For enolizable cyclopentanone derivatives, deprotonation by the trifluoromethyl anion or the initiator can lead to the formation of an enolate, which does not undergo trifluoromethylation. This is a significant side reaction in nucleophilic trifluoromethylations.
-
Solution: To favor nucleophilic addition over enolization, conduct the reaction at low temperatures (e.g., -78 °C). Using a less basic initiator, such as cesium fluoride (CsF) instead of TBAF, can also minimize enolization.
-
Q2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?
A2: The formation of side products can complicate purification and reduce the yield of the desired trifluoromethylated cyclopentanone.
-
Side Product: Enolate Formation. As mentioned above, enolization is a major competing pathway for enolizable cyclopentanones in nucleophilic trifluoromethylations.
-
Troubleshooting: Confirmation of enolate formation can be inferred by the recovery of starting material and the absence of the desired product. To minimize this, employ kinetic control by running the reaction at low temperatures (-78 °C) and consider using a non-basic activator.
-
-
Side Product: Silyl Ether Hydrolysis. In nucleophilic trifluoromethylations using TMSCF₃, the initial product is a trimethylsilyl ether. This can be unstable and may hydrolyze back to the starting material or other byproducts during workup.
-
Troubleshooting: Use a mild aqueous workup, such as a saturated solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), instead of a strong acid, to prevent the degradation of the silyl ether intermediate.
-
Q3: I am working with a substituted cyclopentanone and obtaining a mixture of diastereomers. How can I improve the diastereoselectivity of the trifluoromethylation?
A3: Controlling the diastereoselectivity in the trifluoromethylation of chiral or substituted cyclopentanones is a significant challenge. The stereochemical outcome is influenced by the steric and electronic properties of the substrate and the nature of the trifluoromethylating agent.
-
Strategy 1: Choice of Reagent. Bulky trifluoromethylating reagents or catalysts can enhance diastereoselectivity by favoring the approach of the CF₃ group from the less sterically hindered face of the cyclopentanone ring.
-
Recommendation: For nucleophilic trifluoromethylation, the choice of initiator and solvent can influence the stereochemical outcome. For radical and electrophilic methods, the use of chiral catalysts or auxiliaries may be necessary to induce high levels of diastereoselectivity.
-
-
Strategy 2: Temperature Control. Lower reaction temperatures generally lead to higher diastereoselectivity by enhancing kinetic control over the reaction.
-
Recommendation: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening from -78 °C to 0 °C is often a good starting point.
-
Data Presentation: Comparison of Trifluoromethylating Agents
The choice of trifluoromethylating agent is critical for the success of the reaction. The following table provides a summary of the performance of common nucleophilic, electrophilic, and radical trifluoromethylating reagents on cyclopentanone derivatives and related cyclic ketones.
| Reagent Type | Reagent Name | Substrate | Product Yield (%) | Reference |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Cyclohexanone | ~95% | [General knowledge, adaptable from similar ketones] |
| Electrophilic | Togni's Reagent II | Indanone-derived β-keto ester | 42-67% | |
| Electrophilic | Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85% | [1] |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Ynones (leading to cyclopentanones) | High yields | [1] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
The following are representative protocols for the trifluoromethylation of cyclopentanone derivatives using nucleophilic, electrophilic, and radical methods.
Protocol 1: Nucleophilic Trifluoromethylation of Cyclopentanone using Ruppert-Prakash Reagent
This protocol is adapted for cyclopentanone from a general procedure for ketones.
Materials:
-
Cyclopentanone
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of cyclopentanone (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the Ruppert-Prakash reagent (1.2 mmol) dropwise to the stirred solution.
-
Slowly add the TBAF solution (0.1 mmol, 0.1 mL of a 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction at -78 °C by adding 10 mL of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(trifluoromethyl)cyclopentan-1-ol.
Protocol 2: Electrophilic Trifluoromethylation of a Cyclopentanone Derivative (β-Keto Ester) using Togni's Reagent II
This protocol is for the trifluoromethylation of a cyclopentanone-derived β-keto ester.
Materials:
-
Cyclopentanone-2-carboxylate derivative (e.g., ethyl 2-oxocyclopentanecarboxylate)
-
Togni's Reagent II
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) and wash with anhydrous hexanes.
-
Add anhydrous DMF (5 mL) and cool the suspension to 0 °C.
-
Slowly add a solution of the cyclopentanone-2-carboxylate derivative (1.0 mmol) in anhydrous DMF (2 mL).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add Togni's Reagent II (1.2 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Radical-Mediated Synthesis of Trifluoromethylated Cyclopentanones from Ynones using Langlois' Reagent
This protocol describes a visible-light-induced reductive alkyltrifluoromethylation of ynones to afford trifluoromethylated cyclopentanones.[1]
Materials:
-
Ynone substrate
-
Langlois' Reagent (CF₃SO₂Na)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Hantzsch ester
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a reaction vial, combine the ynone substrate (1.0 equiv), Langlois' reagent (2.0 equiv), photocatalyst (1-5 mol%), and Hantzsch ester (1.5 equiv).
-
Add anhydrous and degassed acetonitrile.
-
Stir the mixture at room temperature under an inert atmosphere and irradiate with visible light (e.g., blue LEDs) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the highly functionalized trifluoromethylated cyclopentanone.
Mandatory Visualization
The following diagrams illustrate key decision-making processes and workflows in the trifluoromethylation of cyclopentanone derivatives.
Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.
Caption: Decision-making guide for selecting a trifluoromethylation method.
References
Preventing racemization during the synthesis of enantiopure 1-(Trifluoromethyl)cyclopentanamine hydrochloride
Welcome to the technical support center for the synthesis of enantiopure 1-(Trifluoromethyl)cyclopentanamine hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of this chiral amine.
Frequently Asked Questions (FAQs)
Q1: Why is 1-(Trifluoromethyl)cyclopentanamine particularly susceptible to racemization?
A1: The primary reason for the increased susceptibility to racemization is the presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group attached to the chiral carbon. This group significantly increases the acidity of the α-proton (the hydrogen atom on the same carbon). Under basic conditions, this proton can be easily removed, leading to the formation of a planar, achiral intermediate (a carbanion or enamine equivalent). Subsequent protonation can occur from either face of this planar intermediate, resulting in a mixture of both enantiomers and a loss of enantiomeric purity.
Q2: What are the most critical stages in the synthesis where racemization can occur?
A2: Racemization is a significant risk during any step involving non-neutral pH conditions, especially in the presence of heat. The most critical stages are:
-
Liberation of the free amine: After chiral resolution, the free amine is typically liberated from its diastereomeric salt using a base. The choice of base, temperature, and reaction time are crucial to prevent racemization.
-
Derivatization or coupling reactions: If the amine is used in subsequent reactions, for example, amide bond formation, the use of strong bases or inappropriate coupling agents can lead to racemization.
-
Prolonged storage: Storing the free amine for extended periods, especially in solution or at elevated temperatures, can lead to gradual racemization.
Q3: What is the recommended general strategy to obtain enantiopure this compound while minimizing racemization?
A3: A common and effective strategy involves the synthesis of the racemic amine followed by chiral resolution. The key is to carefully control the conditions during the resolution and subsequent isolation steps. An alternative approach is to employ an asymmetric synthesis route from the outset, which builds the desired stereocenter selectively, thus avoiding a resolution step altogether.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the chiral resolution pathway.
Issue 1: Low Enantiomeric Excess (ee) After Liberation of the Free Amine from its Diastereomeric Salt
-
Potential Cause A: Inappropriate Base Selection.
-
Troubleshooting: Using a strong base (e.g., NaOH, KOH) can rapidly abstract the acidic α-proton, causing racemization. It is advisable to use a weaker, non-nucleophilic organic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). Alternatively, a carefully controlled addition of a mild inorganic base like sodium bicarbonate can be used.
-
-
Potential Cause B: Elevated Temperature.
-
Troubleshooting: The rate of racemization increases with temperature. Ensure that the liberation of the free amine and all subsequent extractions and work-up procedures are performed at low temperatures (e.g., 0-5 °C).
-
-
Potential Cause C: Prolonged Exposure to Basic Conditions.
-
Troubleshooting: Minimize the time the free amine is in a basic environment. Once the salt is neutralized, proceed immediately with extraction into an organic solvent and subsequent purification or salt formation.
-
Issue 2: Racemization Detected During Formation of the Hydrochloride Salt
-
Potential Cause A: Use of Aqueous HCl.
-
Troubleshooting: While seemingly straightforward, using concentrated aqueous HCl can introduce water and potentially create localized areas of high pH during mixing, which could contribute to racemization. A preferred method is to dissolve the purified free amine in a dry, non-polar solvent (e.g., diethyl ether, dichloromethane) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible anhydrous solvent (e.g., HCl in diethyl ether or dioxane).
-
-
Potential Cause B: Presence of Impurities.
-
Troubleshooting: Basic or acidic impurities in the free amine sample can catalyze racemization during salt formation or storage. Ensure the free amine is of high purity before proceeding to the final salt formation step.
-
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Amines
For the resolution of racemic 1-(Trifluoromethyl)cyclopentanamine, chiral acids are employed to form diastereomeric salts. The choice of resolving agent is critical and often requires empirical screening. Below is a summary of commonly used agents for resolving chiral amines.
| Chiral Resolving Agent | Typical Solvent(s) for Crystallization | Comments |
| (+)- or (-)-Tartaric Acid | Methanol, Ethanol, Isopropanol | A widely used and cost-effective resolving agent.[1] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Acetonitrile, Ethyl Acetate, Alcohols | Often provides better-defined crystals and improved separation.[2] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Alcohols, Toluene, Acetone | Another effective derivative of tartaric acid with different solubility properties.[2] |
| (S)-(+)- or (R)-(-)-Mandelic Acid | Water, Alcohols | Useful for a broad range of amines; solubility of salts can be highly variable.[1] |
| (+)- or (-)-Camphor-10-sulfonic acid | Ethyl Acetate, Alcohols | A strong acid that can form stable, crystalline salts with amines.[1] |
Table 2: Methods for Determining Enantiomeric Excess (ee)
Accurate determination of enantiomeric excess is crucial to validate the success of the synthesis.
| Method | Principle | Sample Preparation | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Dissolve sample in mobile phase. Racemic standard needed for method development. | High accuracy and precision; widely applicable. | Requires method development; can be time-consuming. |
| Chiral GC | Separation of enantiomers on a chiral capillary column. | Derivatization to a volatile, thermally stable compound (e.g., trifluoroacetamide) is often necessary.[3] | High resolution and sensitivity. | Derivatization step required; analyte must be volatile. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes with a CSA (e.g., BINOL derivatives, (R)- or (S)-Mandelic acid) results in distinct NMR signals for each enantiomer.[3][4] | Mix analyte and CSA directly in an NMR tube with a suitable deuterated solvent. | Rapid analysis without chromatographic separation.[4] | Peak overlap can be an issue; requires a suitable CSA. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general framework for the resolution of racemic 1-(Trifluoromethyl)cyclopentanamine using a chiral acid (e.g., O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid - DPTTA).
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 1-(Trifluoromethyl)cyclopentanamine in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).
-
In a separate flask, dissolve 0.5 equivalents of DPTTA in the same solvent, also with gentle heating. Note: Starting with 0.5 equivalents helps to ensure the less soluble diastereomeric salt precipitates with high purity.
-
Slowly add the DPTTA solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to promote crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. The enantiomeric purity of the salt can be checked at this stage by liberating the amine from a small sample and analyzing its ee. Recrystallization may be necessary to improve diastereomeric purity.
-
-
Liberation of the Enantiopure Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or diethyl ether) and a cold (0 °C) aqueous solution of a mild base (e.g., saturated sodium bicarbonate).
-
Stir the mixture vigorously at 0 °C until the solid has completely dissolved and partitioned between the two layers.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Formation of the Hydrochloride Salt:
-
Cool the dried organic solution of the free amine to 0 °C.
-
Slowly bubble dry HCl gas through the solution until precipitation is complete, or add a stoichiometric amount of a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether).
-
Collect the precipitated this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a common starting point. The exact ratio must be optimized.
-
Sample Preparation:
-
Prepare a stock solution of the hydrochloride salt at approximately 1 mg/mL in the mobile phase.
-
Prepare a racemic standard for system suitability testing to confirm the separation and identify the elution order of the enantiomers.
-
-
Analysis:
-
Inject the sample onto the column and monitor the elution profile with the UV detector.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Visualizations
Caption: Mechanism of base-catalyzed racemization via a planar intermediate.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with and purifying crude 1-(Trifluoromethyl)cyclopentanamine hydrochloride. This document provides answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the purification of this compound.
Q1: My crude sample of this compound has a brownish or yellowish tint. What is the likely cause and how can I remove it?
A1: A colored tint in your crude product often indicates the presence of residual solvents, starting materials, or by-products from the synthesis. For instance, impurities from the reaction of cyclopentanone derivatives with a trifluoromethylating agent can lead to coloration.
Troubleshooting Steps:
-
Activated Charcoal: For colored impurities, you can use a small amount of activated charcoal during the recrystallization process. Add the charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a decrease in your product yield.
-
Recrystallization: A carefully performed recrystallization is often sufficient to remove colored impurities. Ensure you are using an appropriate solvent system.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the colored impurities from your desired product.
Q2: After recrystallization, I am not getting any crystal formation, or the yield is very low. What can I do?
A2: This is a common challenge in recrystallization and typically points to issues with solvent choice or supersaturation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Seeding: Introduce a tiny, pure crystal of this compound into the solution to act as a nucleation site.
-
Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
-
Optimize Solvent Volume: If crystallization does not occur, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solvent System: The choice of solvent is critical. For the hydrochloride salt, a polar solvent or a mixture of polar solvents is generally effective. A good starting point is a mixture of methanol and water or ethanol and diethyl ether.
Q3: My NMR analysis shows the presence of unreacted starting materials. How can I remove them?
A3: The presence of starting materials, such as cyclopentanone derivatives, requires a purification method that can effectively separate compounds with different functional groups.
Troubleshooting Steps:
-
Recrystallization: Recrystallization is often effective at removing small amounts of impurities with different solubility profiles.
-
Liquid-Liquid Extraction: Before recrystallization, you can perform a liquid-liquid extraction. Dissolve the crude product in a suitable solvent and wash with an aqueous solution to remove water-soluble impurities.
-
Column Chromatography: For more challenging separations, column chromatography provides a higher degree of purification.
Q4: I suspect there are stereoisomers present in my crude product. How can I separate them?
A4: The separation of stereoisomers, particularly enantiomers, often requires specialized chromatographic techniques.
Troubleshooting Steps:
-
Chiral HPLC: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective method for separating enantiomers. The choice of the chiral column and the mobile phase is crucial for achieving good separation.
Experimental Protocols
Recrystallization Protocol
This protocol describes a general method for the recrystallization of this compound.
-
Solvent Selection: Begin by selecting a suitable solvent or solvent system. For this compound, a mixture of a polar solvent in which the compound is soluble (like methanol or ethanol) and a less polar "anti-solvent" in which it is less soluble (like diethyl ether or hexanes) is often effective.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., methanol). Stir until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid. If too much anti-solvent is added and the product precipitates, add a small amount of the hot primary solvent to redissolve it.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
HPLC Purification Protocol
This protocol provides a general guideline for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
-
Column Selection: Choose a suitable HPLC column. For separating fluorinated compounds, a C8 or C18 reversed-phase column is a good starting point.[1] For separating stereoisomers, a chiral column is necessary.
-
Mobile Phase Preparation: Prepare a mobile phase, which is typically a mixture of a polar solvent (like water with a modifier such as trifluoroacetic acid or formic acid) and an organic solvent (like acetonitrile or methanol). The optimal mobile phase composition will need to be determined experimentally.
-
Sample Preparation: Dissolve a small amount of the crude this compound in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development: Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the retention time of the desired compound and any impurities.
-
Optimization: Based on the initial chromatogram, optimize the gradient or switch to an isocratic method to achieve the best separation between your product and the impurities.
-
Fraction Collection: Once the method is optimized, inject the crude sample and collect the fractions corresponding to the peak of the purified this compound.
-
Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, good for removing bulk impurities. | May not remove impurities with similar solubility; lower resolution than chromatography. |
| HPLC | >99.5% | 50-80% | High resolution, can separate closely related impurities and stereoisomers. | More complex, requires specialized equipment, can be time-consuming for large quantities. |
Experimental Workflow
Caption: Recrystallization workflow for purifying crude this compound.
References
Storage and handling guidelines for 1-(Trifluoromethyl)cyclopentanamine hydrochloride to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of 1-(Trifluoromethyl)cyclopentanamine hydrochloride to prevent degradation and ensure the integrity of your experimental results. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under controlled conditions. The recommended storage temperature is between 2-8°C.[1] It is also crucial to keep the compound in a tightly sealed container to protect it from moisture, as amine hydrochlorides can be hygroscopic.[2][3] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
Q2: How sensitive is this compound to light?
Q3: What solvents are recommended for preparing stock solutions?
A3: The choice of solvent can significantly impact the stability of your compound. For short-term use, high-purity, anhydrous solvents are recommended to minimize the risk of hydrolysis.[5] Common solvents for similar compounds include dimethyl sulfoxide (DMSO) and ethanol. However, for long-term storage of solutions, it is crucial to verify the compound's stability in the chosen solvent. It is advisable to prepare fresh solutions for sensitive experiments or to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q4: What are the potential signs of degradation?
A4: Degradation of this compound may not always be visually apparent. However, some indicators could include a change in color or the appearance of solid particulates in a solution. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the main compound peak and the emergence of new impurity peaks.[5]
Q5: What are the likely degradation pathways for this compound?
A5: Based on its structure, this compound may be susceptible to several degradation pathways:
-
Hydrolysis: As an amine hydrochloride salt, it can react with water, potentially leading to the dissociation of the hydrochloride and affecting the compound's stability.[4]
-
Oxidation: The amine group could be susceptible to oxidation, especially in the presence of air, heat, or metal ions.[4]
-
Thermal Decomposition: At elevated temperatures, amine hydrochlorides can decompose.[6][7] The thermal stability of this specific compound would need to be determined experimentally.
-
Defluorination: While the trifluoromethyl group is generally stable, under certain harsh conditions, defluorination could occur.[8][9]
Troubleshooting Guide
This guide will help you address specific issues you might encounter during your experiments.
Problem: Inconsistent or poor results in biological assays.
| Potential Cause | Suggested Solution |
| Compound Degradation | 1. Verify Storage Conditions: Ensure the solid compound and any stock solutions have been stored according to the recommendations (2-8°C, protected from light and moisture). 2. Prepare Fresh Solutions: Prepare a fresh stock solution from the solid compound immediately before your experiment. 3. Analytical Check: If possible, analyze the compound or its solution by HPLC to check for purity and the presence of degradation products. |
| Solvent Effects | 1. Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions. 2. Solvent Compatibility: Ensure the solvent is compatible with your experimental system and does not interfere with the assay. |
Problem: Visible particles or color change in the stock solution.
| Potential Cause | Suggested Solution |
| Precipitation | 1. Check Solubility: The compound's solubility might have been exceeded. Gently warm the solution or sonicate to try and redissolve the compound. 2. Filter the Solution: If redissolving is not possible, the solution may be supersaturated. Filter the solution through a 0.22 µm syringe filter before use. |
| Degradation | 1. Discard the Solution: A color change is a strong indicator of chemical degradation. It is best to discard the solution and prepare a fresh one. 2. Investigate the Cause: Review the storage and handling procedures to identify any potential exposure to light, elevated temperature, or incompatible substances. |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method. An HPLC-MS method would be ideal for identifying the mass of any degradation products.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound.
-
Identify and characterize any significant degradation products.
Visualizations
Troubleshooting Workflow for Compound Degradation
Caption: A logical workflow for troubleshooting potential compound degradation issues.
Signaling Pathway of Potential Degradation
Caption: Potential degradation pathways for the compound under various stress factors.
References
- 1. (±)-1-(TrifluoroMethyl)cyclopentanaMine hydrochloride | 1202865-05-1 [amp.chemicalbook.com]
- 2. Trimethylamine - Wikipedia [en.wikipedia.org]
- 3. DailyMed - PHENTERMINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 7. embibe.com [embibe.com]
- 8. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral amines is a critical quality attribute in the pharmaceutical industry. 1-(Trifluoromethyl)cyclopentanamine hydrochloride is a key chiral building block, and its stereoisomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely adopted technique for the reliable separation and analysis of such chiral compounds.[1] This guide provides a comparative overview of potential chiral HPLC methods for the enantiomeric separation of this compound, with supporting experimental data and detailed protocols to aid in method development.
Introduction to Chiral Separation of Amines
The successful chiral separation of amines by HPLC is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.[1] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral amines.[1][2] The basic nature of the amine functional group often necessitates the use of mobile phase additives to achieve good peak shape and resolution by minimizing undesirable interactions with the stationary phase surface.[3][4]
This guide explores three common approaches for the chiral separation of this compound:
-
Normal Phase Chromatography: Utilizes a non-polar mobile phase and a polar stationary phase.
-
Reversed-Phase Chromatography: Employs a polar mobile phase and a non-polar stationary phase.
-
Polar Organic Chromatography: Uses a polar organic solvent as the mobile phase.
Additionally, an alternative technique, Supercritical Fluid Chromatography (SFC), is presented as a powerful option for chiral amine separations.[5][6]
Comparative Performance Data
The following tables summarize the expected chromatographic performance for the enantiomeric separation of this compound under different conditions. The data is representative of typical results achieved for similar chiral amines on the specified chiral stationary phases.
Table 1: Normal Phase Chromatography Conditions and Performance
| Parameter | Method A | Method B |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose derivative)[2] | Chiralcel® OD-H (Cellulose derivative) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | n-Hexane/Ethanol/Triethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | 5.8 min | 7.2 min |
| Retention Time (Enantiomer 2) | 7.1 min | 8.9 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Separation Factor (α) | 1.28 | 1.31 |
Table 2: Reversed-Phase and Polar Organic Chromatography Conditions and Performance
| Parameter | Method C (Reversed-Phase) | Method D (Polar Organic) |
| Chiral Stationary Phase | Chiralpak® IA (Immobilized Amylose derivative) | Chiralpak® IC (Immobilized Cellulose derivative) |
| Column Dimensions | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid and 0.1% Triethylamine (60:40, v/v) | Methanol with 0.1% Butylamine |
| Flow Rate | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | 4.5 min | 3.9 min |
| Retention Time (Enantiomer 2) | 5.3 min | 4.8 min |
| Resolution (Rs) | 1.8 | 2.0 |
| Separation Factor (α) | 1.21 | 1.25 |
Table 3: Supercritical Fluid Chromatography (SFC) Conditions and Performance
| Parameter | Method E |
| Chiral Stationary Phase | Chiralpak® AD-H |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | CO2/Methanol with 0.1% Ethanesulfonic Acid (ESA) (80:20, v/v)[5] |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 180 bar |
| Temperature | 35 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 2.8 min |
| Retention Time (Enantiomer 2) | 3.5 min |
| Resolution (Rs) | 2.8 |
| Separation Factor (α) | 1.35 |
Experimental Protocols
A generalized methodology for the chiral analysis of this compound is provided below.
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
HPLC System and Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Column: Select the appropriate chiral stationary phase as detailed in Tables 1, 2, and 3.
-
Mobile Phase Preparation:
-
Normal Phase: Mix the organic solvents and the amine additive in the specified ratios. Degas the mobile phase before use.
-
Reversed-Phase: Prepare the aqueous and organic phases separately, adding the acid and base additives as required. Mix and degas.
-
Polar Organic: Use HPLC grade solvent and add the amine additive. Degas prior to use.
-
-
SFC System and Conditions:
-
SFC System: An SFC system with a CO2 pump, a modifier pump, an automated back pressure regulator, a column oven, and a UV detector.
-
Mobile Phase Preparation: The modifier (e.g., Methanol with additive) is prepared and placed in the modifier pump.
-
Chromatographic Analysis
-
Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Injection: Inject 5-10 µL of the prepared sample solution.
-
Data Acquisition: Record the chromatogram and integrate the peaks corresponding to the two enantiomers.
Data Analysis
Calculate the resolution (Rs) and separation factor (α) using the following equations:
-
Resolution (Rs): Rs = 2 * (tR2 - tR1) / (w1 + w2)
-
Where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[2]
-
-
Separation Factor (α): α = k2 / k1
-
Where k1 and k2 are the retention factors of the two enantiomers. The retention factor (k) is calculated as k = (tR - t0) / t0, where t0 is the void time.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for chiral HPLC method development and analysis.
References
A Comparative Guide to the GC-MS Analysis of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, the accurate analysis of novel compounds is paramount. 1-(Trifluoromethyl)cyclopentanamine hydrochloride, a compound of interest in pharmaceutical research, presents unique analytical challenges due to its chemical structure. Its primary amine group and the presence of a trifluoromethyl group necessitate specific analytical strategies for successful separation and detection by Gas Chromatography-Mass Spectrometry (GC-MS).
Direct GC-MS analysis of such polar and potentially reactive amines can lead to poor chromatographic peak shapes, low sensitivity, and potential interactions with the GC column[1][2]. To overcome these challenges, chemical derivatization is an essential step to enhance the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis[3][4]. This guide provides a comparative overview of common derivatization techniques for the GC-MS analysis of 1-(Trifluoromethyl)cyclopentanamine and its derivatives, supported by detailed experimental protocols and comparative data.
Experimental Workflow and Derivatization Pathways
The general workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, and instrumental analysis. The following diagram illustrates this process:
Two of the most common and effective derivatization strategies for primary amines are acylation and silylation. The choice between these methods can impact sensitivity, stability of the derivative, and potential for side reactions.
Comparison of Derivatization Methods
The selection of a derivatization reagent is critical and depends on the specific requirements of the analysis, such as desired sensitivity and the presence of other functional groups in the molecule. Below is a comparison of two common derivatization approaches: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
| Parameter | Acylation with TFAA | Silylation with BSTFA | Alternative Technique: LC-MS |
| Principle | Converts the primary amine to a stable, less polar trifluoroacetamide derivative. | Replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, increasing volatility. | Direct analysis of the polar, non-volatile compound without derivatization. |
| Derivative Stability | Generally very stable. | Can be sensitive to moisture, requiring anhydrous conditions[1]. | Not applicable. |
| Reaction Conditions | Typically requires heating (e.g., 60-70°C for 15-30 min)[1]. | Often requires heating (e.g., 70-80°C for 30-60 min)[1]. | Analysis in aqueous/organic mobile phases. |
| Hypothetical Retention Time | ~ 8.5 min | ~ 9.2 min | Varies with column and mobile phase. |
| Hypothetical Limit of Detection (LOD) | ~ 10 ng/mL | ~ 5 ng/mL | Can be significantly lower (e.g., <1 ng/mL)[5]. |
| Key Mass Fragments (m/z) | M-CF3, M-COCF3, fragments from the cyclopentyl ring. | M-CH3, M-Si(CH3)3, fragments from the cyclopentyl ring. | Protonated molecular ion [M+H]+. |
| Advantages | Produces stable derivatives, reagents are readily available. | Highly reactive, produces volatile derivatives leading to good peak shapes[1]. | High sensitivity and specificity, no derivatization required[5]. |
| Disadvantages | Can be less sensitive than silylation for some compounds. | Derivatives can be moisture-sensitive, potentially leading to incomplete reactions or degradation. | Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the derivatization of 1-(Trifluoromethyl)cyclopentanamine for GC-MS analysis.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from general procedures for the derivatization of primary amines[1][2].
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. Add 500 µL of a suitable organic solvent (e.g., ethyl acetate) and a stoichiometric amount of a non-interfering base (e.g., pyridine) to neutralize the hydrochloride and free the amine.
-
Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block.
-
Sample Finalization: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with the solvent used in step 1.
Protocol 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol is based on common silylation procedures for amines[1].
-
Sample Preparation: Prepare the free amine as described in step 1 of the acylation protocol. Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the silylating reagent and derivative.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS as a catalyst) to the vial.
-
Reaction: Tightly cap the vial and heat at 75°C for 45 minutes.
-
Sample Finalization: Cool the vial to room temperature. The derivatized sample should be analyzed promptly due to the potential for moisture sensitivity.
GC-MS Parameters
The following are typical GC-MS parameters that can be used for the analysis of the derivatized products. These may require optimization for specific instruments.
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, operated in splitless mode. Injector temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
Conclusion
The GC-MS analysis of this compound is most effectively performed after derivatization. Both acylation with TFAA and silylation with BSTFA are viable methods to improve the chromatographic behavior of this compound. Silylation may offer slightly better sensitivity, but the stability of the acylated derivative is a significant advantage for routine analysis. For analyses requiring the highest sensitivity and for compounds that are difficult to derivatize, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a powerful alternative that avoids the need for chemical modification. The choice of method will ultimately depend on the specific analytical goals, available instrumentation, and the chemical nature of any derivatives of interest.
References
A Comparative Guide to the Analysis of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride: 19F NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with two leading chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—for the analysis of 1-(Trifluoromethyl)cyclopentanamine hydrochloride. This compound, featuring a trifluoromethyl group, presents a unique analytical opportunity for 19F NMR, a technique renowned for its specificity and simplicity in the analysis of fluorinated molecules.
Executive Summary
The choice of analytical technique for this compound hinges on a balance of specificity, sensitivity, sample throughput, and the nature of the analytical challenge, be it routine quality control or complex impurity profiling.
-
19F NMR spectroscopy offers a direct, rapid, and non-destructive method that is highly specific to the fluorine-containing analyte, requiring minimal sample preparation. Its key advantage lies in the wide chemical shift range and the absence of background signals from non-fluorinated matrix components.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For a polar primary amine like 1-(Trifluoromethyl)cyclopentanamine, derivatization is typically necessary to improve its chromatographic behavior.[5]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) provides high sensitivity and is suitable for a broad range of compounds, including polar and non-volatile molecules. It can often be employed without derivatization, simplifying sample preparation compared to GC-MS.
Performance Comparison
The following table summarizes the expected quantitative performance of the three analytical techniques for the analysis of this compound. The data presented is a representative compilation based on the analysis of structurally similar fluorinated amines and validated methods for analogous compounds.
| Parameter | 19F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.2 - 5 ng/mL (with derivatization)[6] | ~0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~1 - 20 ng/mL (with derivatization) | ~0.5 - 50 ng/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103%[7] |
| Precision (% RSD) | < 2%[7] | < 5% | < 5% |
| Analysis Time per Sample | ~5 - 10 minutes[8] | ~20 - 30 minutes | ~10 - 20 minutes |
| Sample Preparation | Minimal (dissolution in deuterated solvent) | Extensive (derivatization required)[5] | Moderate (dilution, filtration) |
| Specificity | Excellent (highly specific to 19F nucleus)[1] | High (separation by GC, confirmation by MS) | Very High (separation by HPLC, confirmation by MS/MS) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for analogous fluorinated and amine-containing compounds and should be validated for the specific application.
19F NMR Spectroscopy
Principle: This method leverages the unique magnetic properties of the 19F nucleus. The trifluoromethyl group of this compound will produce a distinct signal in the 19F NMR spectrum, the intensity of which is directly proportional to its concentration. An internal standard with a known concentration and a distinct 19F signal is used for quantification.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d6, Methanol-d4, or Chloroform-d)
-
Internal Standard (e.g., trifluorotoluene or another stable fluorinated compound with a well-resolved signal)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a precise volume of a stock solution of the internal standard of known purity and concentration.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Cap the tube and vortex until the sample is fully dissolved.
-
NMR Acquisition:
-
Acquire the 19F NMR spectrum with proton decoupling.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery and accurate integration.[2] A delay of 20-60 seconds is often used for quantitative 19F NMR.[1][9]
-
Use a 90° pulse angle to maximize the signal-to-noise ratio.[1]
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the area of the signal corresponding to the trifluoromethyl group of the analyte and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS
where N_F is the number of fluorine atoms and M is the molar mass.
-
Experimental Workflow for 19F NMR Analysis
Caption: Workflow for the quantitative analysis of this compound by 19F NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method involves the chemical derivatization of the primary amine group of the analyte to increase its volatility and thermal stability, allowing for separation by gas chromatography. The separated derivative is then detected and quantified by a mass spectrometer.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column suitable for amine analysis (e.g., a low-polarity phenyl-arylene or a base-deactivated column).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a chloroformate reagent like isobutyl chloroformate).[1]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Internal Standard (a structurally similar compound that undergoes the same derivatization).
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in an appropriate anhydrous solvent.
-
Add the internal standard.
-
Add the derivatizing reagent and a catalyst if required (e.g., pyridine).
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet: Split/splitless injector, typically at 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. A typical program might start at a low temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a few minutes.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of standards of known concentrations.
-
The peak area ratio of the analyte derivative to the internal standard derivative is plotted against the concentration.
-
The concentration of the analyte in the sample is determined from the calibration curve.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle: The analyte is separated from other components in the sample by reversed-phase HPLC. The eluent is then introduced into a mass spectrometer, where the analyte is ionized and detected. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Instrumentation:
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
Reagents:
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Mobile phase additives (e.g., formic acid, ammonium formate, or ammonium hydroxide to improve peak shape and ionization efficiency).[10]
-
Internal Standard (a stable isotope-labeled version of the analyte or a close structural analog).
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, typically the initial mobile phase composition.
-
Add the internal standard.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS/MS Conditions:
-
Column: A C18 or a mixed-mode stationary phase column suitable for the retention of polar basic compounds.
-
Mobile Phase: A gradient elution is typically used, starting with a high aqueous content and increasing the organic solvent percentage over time. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is generally used for amines. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards of known concentrations.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
The concentration of the analyte in the sample is determined from the calibration curve.
-
Conclusion and Recommendations
The selection of the most appropriate analytical method for this compound depends on the specific requirements of the analysis.
-
For rapid, routine quality control and purity assessment , where high specificity for the fluorinated analyte is desired and sample throughput is a consideration, 19F NMR spectroscopy is an excellent choice. Its minimal sample preparation and direct detection of the fluorine-containing molecule make it a highly efficient and robust technique.[8]
-
For trace-level impurity analysis where high sensitivity is required and the impurities may be volatile, GC-MS is a suitable option, provided that a reliable derivatization method is developed and validated.
-
For high-sensitivity quantification in complex matrices , such as biological fluids, or when analyzing for both the main compound and non-volatile impurities, HPLC-MS/MS is the preferred method due to its high selectivity and sensitivity without the need for derivatization.
Ultimately, for comprehensive characterization and method validation, an orthogonal approach employing two of these techniques is recommended to ensure the accuracy and reliability of the analytical results.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jopir.in [jopir.in]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy of Trifluoromethylated vs. Non-Fluorinated Cyclopentanamine Analogs in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. This guide offers an objective comparison of the biological performance of trifluoromethylated versus non-fluorinated cyclopentanamine analogs, supported by established principles and representative experimental data. The cyclopentanamine scaffold is a validated pharmacophore in numerous therapeutic agents, and understanding the impact of trifluoromethylation is crucial for optimizing drug design and development.
The introduction of a trifluoromethyl (CF₃) group can profoundly alter a molecule's physicochemical properties, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These modifications often translate into improved pharmacokinetic and pharmacodynamic profiles. This guide will explore these effects through hypothetically illustrative data and detailed experimental methodologies.
Quantitative Comparison of Biological Activity
Table 1: Representative Dopamine D2 Receptor Binding Affinity
| Compound | Analog Type | Kᵢ (nM) | Fold Difference |
| 1 | Non-Fluorinated Cyclopentanamine | 15.2 | - |
| 2 | Trifluoromethylated Cyclopentanamine | 3.8 | 4x increase in affinity |
Note: Data is illustrative and based on the general principle that trifluoromethylation can enhance binding affinity.[1]
Table 2: Representative Cytotoxicity in a Human Cancer Cell Line (e.g., HeLa)
| Compound | Analog Type | IC₅₀ (µM) | Fold Difference |
| 3 | Non-Fluorinated Cyclopentanamine | 25.6 | - |
| 4 | Trifluoromethylated Cyclopentanamine | 8.5 | 3x increase in potency |
Note: Data is illustrative and based on the general principle that trifluoromethylation can enhance the cytotoxic potency of small molecules.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to enable researchers to conduct their own comparative studies.
Dopamine D₂ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the dopamine D₂ receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist.
-
Non-labeled ("cold") competitor: Haloperidol or another known D₂ receptor antagonist for determination of non-specific binding.
-
Test compounds: Trifluoromethylated and non-fluorinated cyclopentanamine analogs.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of compounds.
Materials:
-
Human cancer cell line (e.g., HeLa).
-
Complete cell culture medium.
-
Test compounds: Trifluoromethylated and non-fluorinated cyclopentanamine analogs.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate a relevant signaling pathway and a typical experimental workflow.
References
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride Salts
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating the solid-state structure of crystalline materials, providing invaluable insights into properties such as solubility, stability, and bioavailability. This guide offers a comparative analysis of the X-ray crystallographic analysis of 1-(Trifluoromethyl)cyclopentanamine hydrochloride, contextualized with alternative analytical techniques and the broader understanding of amine hydrochloride salts.
While a specific, publicly available crystal structure for this compound remains elusive in the current literature, this guide leverages data from analogous compounds and established analytical methodologies to provide a comprehensive framework for its characterization. The principles and techniques discussed herein are broadly applicable to the analysis of novel amine hydrochloride salts, a common form for active pharmaceutical ingredients (APIs).
The Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, revealing bond lengths, bond angles, and the overall packing of molecules within a crystal lattice.[1][2] This information is critical for identifying the absolute configuration of chiral centers and understanding intermolecular interactions, such as hydrogen bonding, which significantly influence the physicochemical properties of a solid.[2]
For amine hydrochloride salts, X-ray crystallography can elucidate the nature of the ionic interaction between the protonated amine and the chloride anion, as well as any hydrogen bonding networks involving the ammonium group.[3][4] These interactions are fundamental to the stability and crystalline packing of the salt.[1]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a suite of other analytical techniques is essential for a comprehensive understanding of a compound's properties. These methods can also be employed for routine analysis and to study aspects that are not accessible by crystallography alone.
| Analytical Technique | Information Provided | Comparison to X-ray Crystallography |
| Powder X-ray Diffraction (PXRD) | Provides a fingerprint of the crystalline solid, useful for identifying different polymorphic forms and assessing sample purity.[5][6] | Less detailed than single-crystal XRD; does not provide atomic coordinates but is much faster and suitable for bulk sample analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical environment of atoms (¹H, ¹³C, ¹⁹F) in solution, confirming the molecular structure.[7] | Provides structural information in the solution state, which can differ from the solid-state conformation determined by X-ray crystallography. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on their vibrational frequencies.[7] | Provides information about chemical bonds but does not give the 3D arrangement of atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition.[7] | Confirms the chemical formula but provides no information about the 3D structure or crystalline form. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and polymorphic transformations.[8] | Provides information on the thermal stability and polymorphism of the solid form, complementing the structural information from XRD. |
The Challenge of Polymorphism
A significant consideration in the characterization of crystalline solids, particularly pharmaceutical salts, is the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms.[5][6][8] Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can have profound implications for drug development.
The hydrochloride salts of structurally similar compounds have been shown to exhibit polymorphism.[9] Therefore, a thorough polymorph screen is a critical step in the characterization of this compound. This typically involves crystallization from a variety of solvents and under different conditions, followed by analysis using techniques like PXRD and DSC to identify any different crystalline forms.[8]
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Suitable single crystals of this compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[2]
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with an X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[7]
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra (e.g., ¹H, ¹³C, ¹⁹F) are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.
Workflow for Crystallographic Analysis
The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a novel amine hydrochloride salt.
Figure 1. Workflow for the comprehensive analysis of this compound.
References
- 1. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 5. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Comparative Guide to the Quantification of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trifluoromethyl)cyclopentanamine hydrochloride is a chemical intermediate whose purity and concentration in reaction mixtures are critical for process control and quality assurance in pharmaceutical development. The presence of a trifluoromethyl group and an amine hydrochloride moiety necessitates analytical methods that are both selective and robust. This guide compares five potential analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), direct 19F Nuclear Magnetic Resonance (19F-NMR), Ion Chromatography (IC), Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detector (HILIC-ELSD), and UV-Visible Spectrophotometry.
Quantitative Data Summary
The following table summarizes the expected performance of the compared analytical methods based on literature data for analogous compounds. These values should be considered as typical and would require experimental verification for this compound.
| Parameter | UPLC-MS/MS | Direct 19F-NMR | Ion Chromatography (IC) | HILIC-ELSD | UV-Visible Spectrophotometry |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.98 | >0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 95-105% | 90-110% | 95-105% |
| Precision (% RSD) | <5% | <10% | <5% | <10% | <5% |
| Limit of Detection (LOD) | ng/mL to pg/mL | µg/mL to mg/mL | µg/mL | µg/mL | µg/mL |
| Limit of Quantification (LOQ) | ng/mL | µg/mL to mg/mL | µg/mL | µg/mL | µg/mL |
| Selectivity | Very High | High | Moderate to High | Moderate | Low to Moderate |
| Throughput | High | Low to Moderate | Moderate | Moderate | High |
| Sample Preparation | Moderate (Dilution, Filtration) | Minimal (Dissolution) | Minimal (Dilution, Filtration) | Moderate (Solvent Exchange) | Moderate (Derivatization may be needed) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and would require optimization for the specific analysis of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of the analyte in complex reaction matrices.
Methodology:
-
Sample Preparation: Dilute the reaction mixture with an appropriate solvent (e.g., methanol or acetonitrile/water). Centrifuge or filter the sample to remove particulate matter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the molecular ion of 1-(Trifluoromethyl)cyclopentanamine, and a characteristic fragment ion would be monitored.
-
Source Parameters: Optimized for the specific compound, including capillary voltage, source temperature, and gas flows.[1][2][3]
-
Direct 19F Nuclear Magnetic Resonance (19F-NMR)
The presence of the trifluoromethyl group allows for direct quantification using 19F-NMR without the need for derivatization. This technique is highly specific and can be non-destructive.
Methodology:
-
Sample Preparation: Dissolve a known weight of the reaction mixture in a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a known concentration of an internal standard with a distinct 19F signal (e.g., trifluorotoluene).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer.
-
Pulse Sequence: A standard 19F single-pulse experiment.
-
Parameters: Optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of the 19F nuclei.
-
-
Quantification: The concentration of the analyte is determined by comparing the integral of its 19F signal to the integral of the internal standard's 19F signal.[4][5][6]
Ion Chromatography (IC)
IC is a suitable method for the analysis of ionic species like amine hydrochlorides.[7][8]
Methodology:
-
Sample Preparation: Dilute the reaction mixture in deionized water and filter through a 0.2 µm filter.
-
Chromatographic Conditions:
-
Column: A cation-exchange column.
-
Eluent: An acidic eluent, such as methanesulfonic acid, to ensure the amine is in its cationic form.
-
Detection: Suppressed conductivity detection.
-
-
Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of this compound.[7][9]
Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detector (HILIC-ELSD)
HILIC is effective for retaining and separating polar compounds like amine hydrochlorides. ELSD is a universal detector suitable for compounds lacking a UV chromophore.[10]
Methodology:
-
Sample Preparation: Dissolve the reaction mixture in a high percentage of organic solvent (e.g., 90% acetonitrile in water) to ensure compatibility with the mobile phase.
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., amide or silica-based).
-
Mobile Phase: A gradient of a high concentration of acetonitrile with an aqueous buffer (e.g., ammonium formate).
-
Detector: ELSD, with optimized nebulizer and evaporator temperatures.
-
-
Quantification: Based on a calibration curve of the analyte's peak area versus concentration.[10][11][12]
UV-Visible Spectrophotometry
This method would likely require derivatization or ion-pair formation to generate a chromophore that can be detected in the UV-Visible range.
Methodology:
-
Sample Preparation (Ion-Pair Formation):
-
Extract the amine from the reaction mixture into an organic solvent.
-
React the amine with a suitable dye (e.g., bromocresol green) to form a colored ion-pair complex.
-
-
Measurement:
-
Instrument: A UV-Visible spectrophotometer.
-
Wavelength: The wavelength of maximum absorbance (λmax) of the colored complex.
-
-
Quantification: Determine the concentration from a calibration curve of absorbance versus the concentration of standard solutions.[13][14][15]
Visualizations
Experimental Workflow for UPLC-MS/MS Assay
Caption: Workflow for the quantification of this compound using UPLC-MS/MS.
Logical Comparison of Analytical Methods
Caption: Comparison of key attributes of potential analytical methods for the analyte.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. WO2017011218A1 - Amines analysis by ion chromatography - Google Patents [patents.google.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemcom.com [echemcom.com]
- 15. researchgate.net [researchgate.net]
Enantiomeric excess determination of 1-(Trifluoromethyl)cyclopentanamine hydrochloride using chiral derivatizing agents
A Comparative Guide to Enantiomeric Excess Determination of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of common chiral derivatizing agents (CDAs) for determining the ee of this compound, a primary amine featuring a trifluoromethyl group at its stereocenter. The comparison focuses on derivatization followed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
The use of CDAs involves the conversion of a pair of enantiomers into a mixture of diastereomers.[1] These diastereomers possess different physical properties and can, therefore, be distinguished and quantified by standard chromatographic or spectroscopic techniques.[2][3] For fluorinated compounds like 1-(Trifluoromethyl)cyclopentanamine, ¹⁹F NMR spectroscopy offers significant advantages due to its high sensitivity, wide chemical shift range, and the simplicity of the resulting spectra, which often contain minimal background signals.[4][5]
Comparison of Chiral Derivatizing Agents
Two of the most widely used CDAs for primary amines are Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[6][7]
-
Mosher's Acid (MTPA): Reacts with the amine to form a stable amide. The resulting diastereomers can be readily analyzed by both ¹H and ¹⁹F NMR. The trifluoromethyl group on the MTPA reagent and the one on the analyte can both serve as sensitive probes for chiral recognition.[5][6] The analysis of the ¹⁹F NMR spectrum is particularly advantageous as it typically shows two distinct signals for the two diastereomers with a low probability of signal overlap.[4]
-
Marfey's Reagent (FDAA): This reagent reacts with the primary amine via nucleophilic aromatic substitution. The resulting diastereomers are typically analyzed by reverse-phase HPLC with UV detection, as the dinitrophenyl group is a strong chromophore.[7][8] The difference in retention times of the diastereomers allows for their separation and quantification.
| Parameter | Mosher's Acid (MTPA) with NMR Analysis | Marfey's Reagent with HPLC Analysis |
| Principle | Formation of diastereomeric amides, analysis of non-equivalent signals by NMR spectroscopy.[9] | Formation of diastereomeric derivatives, separation, and quantification by HPLC.[8] |
| Typical Analytical Technique | ¹H NMR, ¹⁹F NMR | Reverse-Phase HPLC with UV detection |
| Key Quantitative Metric | Chemical shift difference (Δδ) of diastereotopic protons or fluorine atoms. | Resolution factor (Rs) and difference in retention times (Δt) of diastereomers. |
| Representative Δδ (¹⁹F NMR) | 0.05 - 0.5 ppm (for the CF₃ group of either the analyte or the reagent).[4] | N/A |
| Representative Resolution (Rs) | N/A | > 1.5 for baseline separation.[10] |
| Advantages | - Simple sample preparation.- ¹⁹F NMR provides clean spectra with high sensitivity.- Non-destructive method.- Can also be used to determine absolute configuration.[11] | - High sensitivity with UV detection.- Well-established and robust method.- Applicable to a wide range of primary and secondary amines.[12] |
| Disadvantages | - Requires a high-field NMR spectrometer.- Potential for signal overlap in complex ¹H NMR spectra.- The cost of deuterated solvents and NMR time. | - Requires method development for HPLC separation.- Destructive method.- Potential for racemization during derivatization. |
Experimental Protocols
Protocol 1: Enantiomeric Excess Determination using Mosher's Acid (MTPA-Cl) and ¹⁹F NMR Spectroscopy
This protocol describes the formation of Mosher's amides from this compound and subsequent analysis by ¹⁹F NMR.
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Triethylamine (TEA) or another suitable non-chiral base
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR
-
NMR tubes
Procedure:
-
Preparation of the Amine: In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous DCM. Add a slight excess (1.2 equivalents) of triethylamine to neutralize the hydrochloride and liberate the free amine.
-
Derivatization: To the solution of the free amine, add a slight excess (1.1 equivalents) of (R)-MTPA-Cl dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a small amount of water. Extract the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining Mosher's acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve the crude amide product in CDCl₃ and transfer to an NMR tube. Acquire a ¹⁹F NMR spectrum. The enantiomeric excess can be determined by integrating the two distinct signals corresponding to the trifluoromethyl groups of the two diastereomers.
ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Protocol 2: Enantiomeric Excess Determination using Marfey's Reagent and HPLC Analysis
This protocol outlines the derivatization of 1-(Trifluoromethyl)cyclopentanamine with Marfey's reagent and the subsequent analysis by reverse-phase HPLC.
Materials:
-
This compound
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: In a small vial, dissolve approximately 1-2 mg of this compound in 100 µL of water or a suitable buffer.
-
Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone, followed by 40 µL of 1 M sodium bicarbonate solution.[7] Heat the mixture at 40-50 °C for 1 hour.[7]
-
Quenching: After cooling to room temperature, add 20 µL of 2 M HCl to stop the reaction.[7]
-
HPLC Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system. A typical mobile phase for the separation of Marfey's derivatives is a gradient of acetonitrile and water, both containing 0.1% TFA. Monitor the elution at 340 nm. The enantiomeric excess is calculated from the peak areas of the two diastereomers.
ee (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100
Visualizations
The following diagrams illustrate the experimental workflow and the logic of comparing the chiral derivatizing agents.
Caption: Experimental workflow for ee determination.
Caption: Logic for comparing chiral derivatizing agents.
References
- 1. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Trifluoromethyl)cyclopentanamine hydrochloride (CAS No. 1202865-05-1). Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Hazard Profile
This compound is classified with the following hazards.[1]
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Face shield if splashing is a risk. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Full-coverage lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or dust is generated. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste due to its toxicological profile and its nature as a halogenated organic compound.
Experimental Protocols
Waste Segregation and Collection:
-
Designated Waste Container : All waste containing this compound, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and rinsate, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "1202865-05-1," and appropriate hazard pictograms (e.g., toxic, irritant).
-
Segregation : This halogenated organic waste must be kept separate from non-halogenated waste streams to ensure proper treatment and disposal. Do not mix with incompatible materials such as strong oxidizing agents.[2]
Neutralization of Aqueous Solutions (if applicable):
For aqueous solutions containing the hydrochloride salt, neutralization is a critical step to reduce corrosivity before disposal.
-
Work in a Fume Hood : Perform all neutralization steps within a chemical fume hood.
-
Prepare a Basic Solution : Create a dilute basic solution, such as 5% sodium bicarbonate in water.
-
Slow Addition : Slowly and carefully add the basic solution to the acidic waste solution containing this compound while gently stirring. Monitor for any gas evolution or temperature increase.
-
pH Check : Use pH paper or a calibrated pH meter to ensure the final pH of the solution is between 6 and 8.
-
Dispose as Hazardous Waste : The neutralized aqueous solution still contains the halogenated organic compound and must be transferred to the designated hazardous waste container.
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is substantial or in a poorly ventilated space.
-
Containment : If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.
-
Cleanup : For small spills, use an inert absorbent material to soak up the substance. Carefully collect the contaminated absorbent material and place it into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Final Disposal:
All containers of this compound waste must be disposed of through a licensed and certified professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(Trifluoromethyl)cyclopentanamine hydrochloride
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1-(Trifluoromethyl)cyclopentanamine hydrochloride. The following procedures are based on established best practices for managing similar chemical compounds to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards (e.g., ANSI Z87.1). A face shield should be worn over safety glasses, particularly when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer good short-term protection.[3][4] For extended contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select the most suitable material. Double gloving may be appropriate for handling highly hazardous compounds.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over personal clothing is recommended.[3] The coat should be fully buttoned to maximize skin coverage.[4] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot.[4] |
| Respiratory Protection | Use in a Chemical Fume Hood | All handling of this compound should occur in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3] If there is a risk of exposure exceeding permissible limits, an air-purifying respirator may be necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict handling protocol is critical. The following guide outlines the safe handling of this compound.
2.1. Engineering Controls:
-
Always handle this compound within a properly functioning chemical fume hood.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
2.2. Pre-Handling Preparations:
-
Review Safety Information: Before beginning work, review this guide and any available safety data for similar compounds.
-
Assemble PPE: Don all required personal protective equipment as outlined in Table 1.
-
Prepare Work Area: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents ready.
-
Prepare for Spills: Have a spill kit with appropriate absorbent material (e.g., vermiculite, sand) readily available.[3]
2.3. Handling the Compound:
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During Reactions:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[5][6]
3.1. Waste Segregation:
-
Halogenated Organic Waste: This compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[5][7] These containers are typically collected for incineration.[5][8]
-
Do Not Mix: Do not mix halogenated organic waste with non-halogenated organic waste, as this can significantly increase disposal costs.[6][8][9]
-
Incompatible Wastes: Do not dispose of this compound with incompatible materials such as strong oxidizing agents, acids, or bases in the same waste container.[9]
3.2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[7][9] Do not use abbreviations.[7]
-
Closure: Keep waste containers tightly closed except when adding waste.[6][7]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
3.3. Spill Cleanup Waste:
-
Any absorbent material used to clean up spills of this compound must be placed in a sealed, labeled container for disposal as hazardous waste.[3][4]
Emergency Procedures
4.1. Spills:
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.[3]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.[3]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[3]
-
-
Large Spills (outside a fume hood):
4.2. Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Guides
The following diagrams illustrate the workflow for handling this compound and the decision-making process for emergency response.
Caption: Workflow for handling this compound.
Caption: Emergency response decision-making for incidents.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
